Pyrene-PEG4-acid
説明
特性
IUPAC Name |
3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZCCCHHXRQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Pyrene-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Pyrene-PEG4-acid, a heterobifunctional linker molecule of significant interest in drug delivery, bio-imaging, and nanotechnology. The unique properties of the pyrene moiety for non-covalent π-π stacking and the biocompatible polyethylene glycol (PEG) spacer make this compound a valuable tool for the functionalization of carbon-based nanomaterials and the development of targeted therapeutic and diagnostic agents.
Molecular Structure and Properties
This compound consists of a fluorescent pyrene group attached to a tetraethylene glycol (PEG4) spacer, which terminates in a carboxylic acid group. This structure provides a versatile platform for bioconjugation, allowing for the stable anchoring of the pyrene end to surfaces like graphene or carbon nanotubes, while the terminal carboxylic acid can be activated to form covalent bonds with amine-containing biomolecules such as proteins, peptides, or small molecule drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃NO₇ | [1] |
| Molecular Weight | 495.6 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Purity | >95% (typically) | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Excitation Maximum (λex) | 313, 326, 343 nm | [1] |
| Emission Maximum (λem) | 377, 397 nm | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the formation of a stable amide bond between a pyrene derivative and a PEG linker. A common and effective strategy involves the coupling of 1-pyrenebutyric acid with an amino-PEG4-acid derivative where the terminal carboxyl group is protected. This is followed by the deprotection of the carboxylic acid to yield the final product.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: amide bond formation followed by deprotection.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Amide Coupling and Deprotection
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific reagents and scale.
Materials:
-
1-Pyrenebutyric acid
-
Amino-PEG4-tert-butyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
OR (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Step 1: Amide Bond Formation
-
Activation of Carboxylic Acid (EDC/NHS method):
-
Dissolve 1-pyrenebutyric acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amino-PEG4-tert-butyl ester (1.1 eq) and a non-nucleophilic base such as DIPEA or TEA (2.0 eq) in anhydrous DCM or DMF.
-
Slowly add the solution of the activated 1-pyrenebutyric acid to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pyrene-PEG4-tert-butyl ester.
-
Alternative Coupling using HATU:
-
Dissolve 1-pyrenebutyric acid (1.0 eq), Amino-PEG4-tert-butyl ester (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up as described above.
Step 2: Deprotection of the Tert-butyl Ester
-
Dissolve the crude Pyrene-PEG4-tert-butyl ester in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v ratio).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The crude this compound is then ready for purification.
Table 2: Typical Reaction Parameters for Amide Coupling
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Typical Molar Ratio (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 | 1 : 1.1 : 1.1 |
| pH Range | 4.5 - 7.5 | 7.0 - 8.5 |
| Typical Yield | 60-80% | 70-90% |
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, coupling reagents, and byproducts. A combination of chromatographic techniques is often employed.
Purification Workflow
Caption: A typical purification workflow for this compound.
Experimental Protocol: Purification
1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is commonly used. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC, staining with an appropriate indicator (e.g., potassium permanganate or UV light).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
2. High-Performance Liquid Chromatography (HPLC):
For applications requiring very high purity, preparative reverse-phase HPLC can be employed as a final purification step.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like TFA (0.1%), is a common choice.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the pyrene moiety (e.g., 343 nm).
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Protons of the pyrene, PEG, and the butyric acid linker should be observed with the correct chemical shifts and integrations. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound (expected m/z for [M+H]⁺ ≈ 496.23). |
| HPLC | Purity assessment. | A single major peak in the chromatogram. |
| Fluorescence Spectroscopy | Confirmation of the photophysical properties. | Excitation and emission spectra consistent with the pyrene fluorophore. |
Expected ¹H NMR signals (in CDCl₃, shifts are approximate):
-
δ 8.3-7.8 ppm: Multiplets corresponding to the aromatic protons of the pyrene ring.
-
δ 3.6-3.5 ppm: A broad multiplet corresponding to the ethylene glycol protons of the PEG4 spacer.
-
δ 3.3-3.1 ppm: Multiplets corresponding to the methylene groups of the butyric acid linker adjacent to the amide and pyrene moieties.
-
δ 2.5-2.2 ppm: Multiplets corresponding to the methylene groups of the butyric acid linker.
-
A broad singlet for the carboxylic acid proton (may be exchanged in deuterated protic solvents).
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Non-covalent functionalization of carbon nanotubes and graphene: The pyrene group strongly interacts with the graphitic surface via π-π stacking, providing a stable anchor for further modification.
-
Drug delivery: The PEG spacer enhances the solubility and biocompatibility of drug-nanomaterial conjugates, while the carboxylic acid allows for the attachment of targeting ligands or therapeutic agents.
-
Biosensing: The fluorescence of the pyrene moiety is sensitive to its microenvironment, which can be exploited for the development of fluorescent probes and sensors.
-
Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on biomolecules, enabling the creation of well-defined bioconjugates.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and research objectives.
References
An In-depth Technical Guide to Pyrene-PEG4-acid for Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrene-PEG4-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of materials science, bionanotechnology, and drug delivery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in the functionalization of carbon nanomaterials. Detailed experimental protocols and data are presented to assist researchers in leveraging this versatile molecule for their work.
This compound consists of a pyrene moiety, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The pyrene group, a polycyclic aromatic hydrocarbon, exhibits strong, non-covalent π-π stacking interactions with the graphitic surfaces of carbon nanotubes (CNTs) and graphene.[1][2][3] This interaction allows for the stable surface functionalization of these nanomaterials without disrupting their intrinsic electronic properties.[1] The hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the functionalized nanomaterials in aqueous environments, which is crucial for biological applications.[4][5] The terminal carboxylic acid provides a reactive handle for the covalent conjugation of a wide range of molecules, including proteins, peptides, nucleic acids, and fluorescent dyes.[1][6]
Physicochemical and Spectroscopic Properties
This compound is a fluorescently labeled PEG derivative. Its key properties are summarized in the tables below, compiled from various commercial and scientific sources.
| Property | Value | References |
| Molecular Formula | C28H33NO7 | [2] |
| Molecular Weight | 495.6 g/mol | [2] |
| CAS Number | 1817735-34-4 | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Spectroscopic Property | Value | References |
| Excitation Maximum (λex) | 313, 326, 343 nm | [2] |
| Emission Maximum (λem) | 377, 397 nm | [2] |
| Fluorescence Quantum Yield | ~1 | [2] |
Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Non-covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs) with this compound
This protocol describes the general procedure for the non-covalent surface functionalization of SWCNTs using this compound, adapted from methodologies for similar pyrene-PEG derivatives.[4][5]
Materials:
-
Single-Walled Carbon Nanotubes (SWCNTs)
-
This compound
-
Deionized water or appropriate buffer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dispersion of SWCNTs: Disperse a known concentration of SWCNTs (e.g., 1 mg/mL) in deionized water or a suitable buffer by probe sonication. The sonication time and power should be optimized to achieve a good dispersion without significantly damaging the nanotubes.
-
Incubation with this compound: Add this compound to the SWCNT dispersion. A typical starting ratio is a 5:1 mass ratio of this compound to SWCNTs.
-
Sonication and Incubation: Sonicate the mixture for a short period (e.g., 10-15 minutes) to facilitate the interaction between the pyrene moiety and the SWCNT surface. Following sonication, allow the mixture to incubate at room temperature with gentle stirring for at least 2 hours to ensure complete adsorption.
-
Removal of Excess Reagent: Centrifuge the mixture at a high speed (e.g., >10,000 x g) to pellet the functionalized SWCNTs.
-
Washing: Carefully remove the supernatant containing the excess, unbound this compound. Resuspend the pellet in fresh deionized water or buffer.
-
Repeat Washing: Repeat the centrifugation and washing steps at least two more times to ensure the complete removal of non-adsorbed this compound.
-
Final Dispersion: After the final wash, resuspend the pellet of this compound functionalized SWCNTs in the desired solvent or buffer for further use.
Characterization: The successful functionalization can be confirmed by various techniques:
-
UV-Vis Spectroscopy: To confirm the presence of the pyrene moiety on the SWCNTs.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the coated nanotubes.
-
Dynamic Light Scattering (DLS): To assess the colloidal stability and size distribution of the functionalized SWCNTs in solution.
Protocol 2: Fabrication of a Graphene-Based Biosensor using this compound as a Linker
This protocol outlines the steps for constructing a graphene-based field-effect transistor (GFET) biosensor, where this compound is used to immobilize a biological recognition element (e.g., an antibody) onto the graphene surface.
Caption: Workflow for the fabrication and use of a graphene-based biosensor.
Materials:
-
Graphene-on-substrate (e.g., GFET device)
-
This compound solution (e.g., in DMF or DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) solution in activation buffer (e.g., MES buffer, pH 6.0)
-
Biological recognition element (e.g., antibody) solution in immobilization buffer (e.g., PBS, pH 7.4)
-
Blocking solution (e.g., bovine serum albumin or ethanolamine)
-
Washing buffer (e.g., PBS with Tween 20)
-
Analyte solution
Procedure:
-
Graphene Surface Preparation: Ensure the graphene surface is clean and free of contaminants.
-
This compound Adsorption: Incubate the graphene substrate with a solution of this compound for a defined period (e.g., 1-2 hours) at room temperature to allow for π-π stacking.
-
Washing: Thoroughly rinse the substrate with the solvent used for the this compound solution, followed by deionized water, to remove any non-adsorbed molecules.
-
Carboxylic Acid Activation: Immerse the functionalized substrate in a freshly prepared solution of EDC and NHS in activation buffer for 15-30 minutes at room temperature to activate the terminal carboxylic acid groups.
-
Bioreceptor Immobilization: Immediately after activation, incubate the substrate with the solution of the biological recognition element (e.g., antibody) for 1-2 hours at room temperature or overnight at 4°C. This will form a stable amide bond between the activated carboxylic acid and amine groups on the bioreceptor.
-
Washing and Blocking: Rinse the substrate with washing buffer to remove any unbound bioreceptors. Then, incubate the surface with a blocking solution for 30-60 minutes to passivate any remaining active sites and reduce non-specific binding.
-
Final Washing: Perform a final wash with the washing buffer and then with the measurement buffer.
-
Analyte Detection: The biosensor is now ready for the introduction of the analyte solution and subsequent signal measurement (e.g., change in conductivity).
Characterization Data
Safety and Handling
Safety data for this compound is not widely available. However, based on the pyrene component, appropriate safety precautions should be taken. Pyrene is a polycyclic aromatic hydrocarbon and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for pyrene for detailed safety information. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in materials science, nanotechnology, and drug development. Its unique properties enable the stable, non-covalent functionalization of carbon nanomaterials, enhancing their solubility and providing a platform for further bioconjugation. The experimental protocols and data provided in this guide offer a starting point for the successful application of this compound in a variety of research endeavors, from the development of novel drug delivery systems to the fabrication of sensitive biosensors.
References
- 1. This compound|Carbon Nanotube & Graphene Functionalization [benchchem.com]
- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 3. This compound - Ruixibiotech [ruixibiotech.com]
- 4. Noncovalent Pyrene-Polyethylene Glycol Coatings of Carbon Nanotubes Achieve in Vitro Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
Unveiling the Surface Attachment of Pyrene-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, quantitative data, and experimental protocols associated with the surface attachment of Pyrene-PEG4-acid to graphitic materials such as graphene and carbon nanotubes (CNTs). This bifunctional molecule is a cornerstone in the non-covalent surface modification of carbon-based nanomaterials, enabling advancements in biosensing, drug delivery, and molecular electronics.
Core Mechanism of Surface Attachment
The immobilization of this compound on graphitic surfaces is primarily governed by a non-covalent interaction known as π-π stacking . This phenomenon arises from the attractive, non-covalent forces between the electron-rich aromatic rings of the pyrene moiety and the delocalized π-electrons of the graphene or carbon nanotube lattice.[1][2] This interaction is strong and stable, often described as "near-irreversible," ensuring a robust anchoring of the molecule to the surface without disrupting the intrinsic electronic properties of the carbon nanomaterial.[1]
The this compound molecule possesses three key components, each with a distinct role:
-
Pyrene Anchor: The polycyclic aromatic hydrocarbon structure of pyrene facilitates a strong, flat adsorption onto the sp²-hybridized carbon surface of graphene and CNTs.[3][4]
-
PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a flexible, hydrophilic chain that extends from the pyrene anchor. This spacer serves to increase the solubility of the functionalized nanomaterial in aqueous solutions and provides a physical separation between the surface and the terminal functional group, minimizing steric hindrance for subsequent conjugations.[5][6]
-
Carboxylic Acid Terminus: The terminal carboxylic acid group provides a versatile handle for the covalent attachment of a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs, through standard bioconjugation chemistries (e.g., EDC/NHS coupling).[1]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the interaction of pyrene and its derivatives with graphitic surfaces.
| Parameter | Value | Surface | Method | Reference |
| Binding Energy | -26.8 kcal/mol | Graphene | Theoretical Calculation (DFT) | [7] |
| Rupture Force | ~55 pN | Graphite | Single Molecule Force Spectroscopy (AFM) | [8] |
| Interaction Energy | -30.8 kJ/mol (-7.36 kcal/mol) | Zigzag (12,0) SWNT | Theoretical Calculation (MP2) | [9] |
| Interaction Energy | -37.2 kJ/mol (-8.89 kcal/mol) | Planar Carbon Surface | Theoretical Calculation (MP2) | [9] |
| Parameter | Value | Material | Method | Reference |
| Surface Coverage Density | 4 x 10¹¹ molecules/mm² | Multi-walled Carbon Nanotubes (MWNTs) | UV Spectroscopy | [4] |
| DNA Probe Surface Density | up to 1.31 x 10¹³ molecules/cm² | Graphene (functionalized with PBSE) | QCM-D | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, surface functionalization, and characterization of this compound on graphitic materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of a pyrene derivative containing a carboxylic acid with an amino-PEG-acid. A common route involves the activation of the carboxylic acid on the pyrene moiety followed by reaction with the amine group of the PEG linker.
Materials:
-
1-Pyrenebutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amino-PEG4-acid
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
Protocol:
-
Dissolve 1-pyrenebutanoic acid in anhydrous DCM or DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid, forming an NHS ester.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
In a separate flask, dissolve Amino-PEG4-acid in anhydrous DCM or DMF and add TEA (2 equivalents).
-
Slowly add the activated 1-pyrenebutanoic acid solution to the Amino-PEG4-acid solution.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the product using column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using ¹H NMR and Mass Spectrometry.
Functionalization of Carbon Nanotubes (CNTs)
This protocol is adapted from a method for functionalizing single-walled carbon nanotubes (SWNTs) with a Pyrene-PEG derivative.[5]
Materials:
-
Single-walled or multi-walled carbon nanotubes
-
This compound
-
Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ultrasonic bath
-
Magnetic stirrer
-
Filtration setup with a PTFE membrane (0.2 µm pore size)
Protocol:
-
Disperse a known amount of CNTs in dry THF or DMF in a round-bottomed flask.
-
Add this compound to the CNT dispersion. A typical starting ratio is 5:1 (w/w) of this compound to CNTs.
-
Sonicate the mixture in a low-power ultrasonic bath for 30 minutes to facilitate the initial interaction and debundling of the CNTs.
-
Stir the mixture at room temperature for 72 hours to allow for complete adsorption of the this compound onto the CNT surface.
-
Filter the mixture through a 0.2 µm PTFE membrane to remove any unbound this compound.
-
Wash the filtered CNTs extensively with fresh THF or DMF by repeated sonication and filtration cycles until the filtrate is clear and shows no fluorescence from free pyrene, indicating the removal of all non-adsorbed molecules.
-
Dry the functionalized CNTs under vacuum.
Characterization of Functionalized Surfaces
Raman spectroscopy is a powerful non-destructive technique to confirm the functionalization of CNTs and graphene. The interaction of pyrene with the graphitic surface can induce subtle changes in the Raman spectrum.
Protocol:
-
Deposit a small amount of the dried, functionalized CNT powder or a drop of the dispersed functionalized graphene solution onto a clean silicon wafer or glass slide and allow it to dry.
-
Acquire Raman spectra using a Raman microscope with a laser excitation wavelength appropriate for the material (e.g., 514 nm or 633 nm).[5]
-
Collect spectra from multiple points on the sample to ensure homogeneity.
-
Analyze the spectra for key features:
-
G-band (~1580 cm⁻¹): This band is associated with the in-plane vibrations of the sp² carbon lattice. A shift in the G-band position can indicate charge transfer between the pyrene and the carbon nanomaterial.[10]
-
D-band (~1350 cm⁻¹): This band is related to defects in the carbon lattice. While non-covalent functionalization is not expected to create defects, changes in the D-band intensity relative to the G-band (ID/IG ratio) can provide information about the interaction.[10]
-
Radial Breathing Modes (RBMs, for SWNTs): Changes in the RBM frequencies can indicate the electronic perturbation of the nanotubes upon pyrene adsorption.
-
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of the functionalized material.
Protocol:
-
Mount the dried, functionalized material on a sample holder suitable for XPS analysis.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the C 1s, O 1s, and N 1s regions.
-
Analysis:
-
C 1s: Deconvolute the C 1s peak to identify contributions from the sp² carbon of the graphitic lattice, as well as C-O and C=O bonds from the PEG chain and carboxylic acid group.
-
O 1s: The presence of a significant O 1s signal confirms the presence of the PEG and carboxylic acid moieties.
-
N 1s: The this compound molecule contains a nitrogen atom in the amide bond linking the pyrene and PEG components. The presence of an N 1s peak provides direct evidence of successful functionalization.
-
AFM can be used to visualize the morphology of the functionalized nanomaterials and to probe the interaction forces at the single-molecule level.
Protocol for Imaging:
-
Prepare a dilute, stable dispersion of the functionalized CNTs or graphene in a suitable solvent (e.g., water or THF).
-
Deposit a drop of the dispersion onto a freshly cleaved highly oriented pyrolytic graphite (HOPG) or mica substrate and allow the solvent to evaporate.
-
Image the surface in tapping mode or contact mode under ambient conditions or in a liquid cell.
-
Observe the morphology of the adsorbed molecules on the surface.
Protocol for Single Molecule Force Spectroscopy (SMFS):
-
Functionalize an AFM tip with a single this compound molecule. This is a specialized procedure often involving silane chemistry to create anchor points on the tip for the carboxylic acid end of the molecule.
-
Approach the functionalized tip to a pristine graphite surface in a liquid environment (e.g., water).
-
Allow the pyrene moiety to adsorb onto the graphite surface.
-
Retract the tip and record the force-distance curve. A characteristic rupture event in the retraction curve corresponds to the force required to pull the pyrene molecule off the surface.[8]
Conclusion
This compound provides a robust and versatile platform for the non-covalent functionalization of graphitic nanomaterials. The strong π-π stacking interaction ensures stable surface attachment, while the PEG spacer and terminal carboxylic acid offer opportunities for further bio-conjugation and the development of advanced materials for a wide range of applications in research and drug development. The experimental protocols outlined in this guide provide a framework for the successful synthesis, functionalization, and characterization of these promising nanomaterial constructs.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noncovalent Pyrene-Polyethylene Glycol Coatings of Carbon Nanotubes Achieve in Vitro Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|Carbon Nanotube & Graphene Functionalization [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrene-Graphene π-π Stacking Interactions for Researchers and Drug Development Professionals
Introduction
The non-covalent interaction between pyrene and graphene, driven by π-π stacking, has emerged as a cornerstone of modern materials science and bionanotechnology. This robust yet reversible interaction allows for the facile functionalization of graphene without disrupting its desirable electronic and mechanical properties. For researchers, scientists, and drug development professionals, harnessing this interaction opens up new avenues for creating sophisticated biosensors, targeted drug delivery systems, and novel biomaterials. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of the pyrene-graphene π-π stacking phenomenon.
The Core Interaction: Mechanism and Energetics
The π-π stacking interaction between pyrene and graphene is a non-covalent van der Waals force that arises from the electrostatic interactions between the electron-rich π-orbitals of the aromatic systems. The planar structure of pyrene allows for maximal orbital overlap with the hexagonal lattice of graphene, leading to a strong and stable bond.
Caption: Schematic of pyrene interacting with a graphene lattice via π-π stacking.
Quantitative Data Summary
The strength of the pyrene-graphene interaction has been quantified through both theoretical calculations and experimental measurements. Key parameters are summarized in the tables below.
Table 1: Binding and Interaction Energies
| Parameter | Value | Method | Reference |
| Theoretical Binding Energy | -26.8 kcal/mol | Density Functional Theory (DFT) | [1] |
| Experimental Unbinding Energy | ~26 kJ/mol (~6.2 kcal/mol) | Single Molecule Force Spectroscopy (SMFS) | [2] |
| Adsorption Energy | 0.42-0.5 eV (~9.7-11.5 kcal/mol) | Ab initio calculations | [2] |
Table 2: Intermolecular Distance and Surface Coverage
| Parameter | Value | Method | Reference |
| Intermolecular Distance | ~3.4 Å | Density Functional Theory (DFT) | [3] |
| Unbinding Process Distance | ~8 Å | Single Molecule Force Spectroscopy (SMFS) | [2] |
| Surface Packing Density (PBSE) | ~25% | Quartz Crystal Microbalance (QCM) | [4] |
| DNA Probe Surface Density (PBSE) | up to 1.31 x 10¹³ molecules/cm² | Quartz Crystal Microbalance (QCM) | [4] |
Experimental Protocols
A variety of experimental techniques are employed to characterize the pyrene-graphene interaction and the resulting hybrid materials. This section provides detailed methodologies for key experiments.
Atomic Force Microscopy (AFM)
AFM is a powerful tool for visualizing the morphology of pyrene functionalized graphene and measuring the interaction forces at the single-molecule level.
Protocol for AFM Imaging of Pyrene-Functionalized Graphene:
-
Sample Preparation:
-
Prepare a dilute dispersion of pyrene-functionalized graphene in a suitable solvent (e.g., deionized water, ethanol).
-
Deposit a small droplet of the dispersion onto a freshly cleaved mica or a clean Si/SiO₂ substrate.
-
Allow the solvent to evaporate completely, either by air-drying or in a vacuum oven at a low temperature.
-
-
Cantilever Selection:
-
For tapping mode imaging, select a silicon cantilever with a resonant frequency in the range of 200-400 kHz and a spring constant of 10-130 N/m.
-
-
Imaging Parameters:
-
Mode: Operate the AFM in tapping mode to minimize damage to the sample.
-
Scan Rate: Start with a scan rate of 0.5-1.0 Hz for larger scan sizes and increase for smaller, flatter areas.
-
Setpoint: Adjust the amplitude setpoint to be in the "repulsive regime," typically 80% of the free-oscillation amplitude, to ensure stable tip-sample interaction.[5]
-
Gains: Optimize the integral and proportional gains to accurately track the surface topography without introducing feedback oscillations.
-
-
Data Analysis:
-
Use the AFM software to measure the height of the adsorbed pyrene derivatives on the graphene surface.
-
Analyze the surface roughness to assess the uniformity of the functionalization.
-
For single-molecule force spectroscopy (SMFS), record force-distance curves as the pyrene-modified tip approaches and retracts from the graphene surface to determine the unbinding force.
-
Caption: Workflow for characterizing pyrene-graphene interactions using AFM.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly sensitive to the electronic structure of graphene.
Protocol for Raman Spectroscopy of Pyrene-Graphene Hybrids:
-
Sample Preparation:
-
Prepare the pyrene-functionalized graphene sample on a suitable substrate (e.g., Si/SiO₂).
-
Ensure the sample is clean and free of contaminants that may produce a fluorescent background.
-
-
Instrument Setup:
-
Laser Wavelength: A 532 nm or 633 nm laser is commonly used for graphene analysis.
-
Laser Power: Use a low laser power (e.g., <1 mW) to avoid laser-induced damage to the sample.
-
Objective: Use a high-magnification objective (e.g., 50x or 100x) to focus the laser spot on the area of interest.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to obtain a good signal-to-noise ratio.
-
-
Spectral Acquisition:
-
Acquire Raman spectra from multiple points on the sample to assess uniformity.
-
For detailed spatial analysis, perform Raman mapping over a defined area.
-
-
Data Analysis:
-
Baseline Correction: Apply a baseline correction algorithm (e.g., asymmetric least squares) to remove any fluorescent background.[6][7]
-
Peak Fitting: Fit the characteristic graphene peaks (D, G, and 2D bands) and any pyrene-related peaks with Lorentzian or Voigt functions to determine their position, intensity, and full width at half maximum (FWHM).
-
Interpretation:
-
The G band (~1580 cm⁻¹) corresponds to the in-plane vibration of sp² carbon atoms.
-
The D band (~1350 cm⁻¹) is associated with defects and indicates the degree of functionalization or disorder.
-
The 2D band (~2700 cm⁻¹) is sensitive to the number of graphene layers.
-
Changes in the position and intensity ratio of these bands (e.g., I(D)/I(G)) provide information about the interaction between pyrene and graphene.
-
-
Caption: Data analysis pathway for Raman spectra of pyrene-graphene hybrids.
Fluorescence Quenching
The fluorescence of pyrene is highly sensitive to its local environment. The close proximity to graphene leads to efficient fluorescence quenching, which can be used to study the binding interaction.
Protocol for Fluorescence Quenching Studies:
-
Sample Preparation:
-
Prepare a stock solution of a pyrene derivative with a known concentration in a suitable solvent.
-
Prepare a series of graphene or graphene oxide dispersions of varying concentrations.
-
-
Titration:
-
In a cuvette, place a fixed amount of the pyrene solution.
-
Incrementally add small aliquots of the graphene dispersion to the cuvette, mixing thoroughly after each addition.
-
-
Fluorescence Measurement:
-
After each addition of graphene, record the fluorescence emission spectrum of the solution using a spectrofluorometer. Excite the pyrene at its absorption maximum (e.g., ~335 nm) and record the emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the graphene concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity. More complex models may be needed for non-linear Stern-Volmer plots, which can indicate both static and dynamic quenching mechanisms.[8][9]
-
Applications in Drug Development
The ability to non-covalently functionalize graphene with pyrene-terminated molecules has significant implications for drug delivery and biosensing.
Drug Delivery
Pyrene-functionalized linkers can be used to attach drug molecules to graphene-based nanocarriers. The large surface area of graphene allows for high drug loading, and the π-π stacking interaction provides a stable attachment that can be designed to be responsive to specific stimuli for controlled release.
Protocol for Preparation of a Pyrene-Graphene Drug Conjugate:
-
Synthesis of Pyrene-Linker-Drug Molecule:
-
Synthesize a molecule containing a pyrene moiety, a linker, and the drug of interest. The linker can be designed to be cleavable under specific conditions (e.g., pH, enzymes).
-
-
Loading onto Graphene:
-
Disperse graphene or graphene oxide in a suitable solvent.
-
Add the pyrene-linker-drug molecule to the graphene dispersion and allow it to incubate, often with sonication, to facilitate π-π stacking.[2]
-
-
Purification:
-
Remove the unbound drug molecules by centrifugation and washing.
-
-
Characterization:
-
Use techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and thermogravimetric analysis (TGA) to quantify the drug loading.
-
Characterize the morphology and size of the drug-loaded graphene nanosheets using AFM and Transmission Electron Microscopy (TEM).
-
Biosensing
Graphene's high carrier mobility makes it an excellent material for field-effect transistor (FET) based biosensors. Pyrene-terminated linker molecules can be used to immobilize bioreceptors (e.g., antibodies, aptamers) onto the graphene surface for the specific detection of target analytes.
Caption: Logical flow of a graphene-FET biosensor functionalized via pyrene linkers.
Conclusion
The pyrene-graphene π-π stacking interaction is a powerful and versatile tool for the non-covalent functionalization of graphene. Its strength, stability, and simplicity of implementation make it highly attractive for a wide range of applications in research and drug development. By understanding the fundamental principles of this interaction and mastering the experimental techniques for its characterization, scientists and engineers can unlock the full potential of graphene-based materials for creating next-generation biosensors, drug delivery systems, and other advanced biomedical technologies.
References
- 1. Parameter Settings [nanophys.kth.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 8. Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anomalous fluorescence enhancement and fluorescence quenching of graphene quantum dots by single walled carbon nanotubes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Spectroscopic Properties of Pyrene-PEG4-Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Pyrene-PEG4-acid, a fluorescent labeling reagent increasingly utilized in drug development, materials science, and biomedical research. This document details the key spectroscopic data, experimental protocols for characterization, and a common experimental workflow for its application in biosensor development.
Core Spectroscopic Properties
This compound is a versatile molecule that combines the unique photophysical characteristics of the pyrene moiety with the biocompatibility and solubility conferred by the polyethylene glycol (PEG) linker. The terminal carboxylic acid allows for covalent conjugation to a variety of biomolecules and surfaces.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃NO₇ | N/A |
| Molecular Weight | 495.58 g/mol | N/A |
| Solubility | Soluble in DMSO, DMF, and DCM | N/A |
| Storage | -20°C, protected from light | N/A |
Spectroscopic Data
The fluorescence of the pyrene group is highly sensitive to its local microenvironment, making this compound an excellent probe for studying molecular interactions and for the functionalization of nanomaterials.
| Parameter | Wavelength (nm) / Value | Notes | Source |
| Absorption Maxima (λ_abs_) | ~343, 326, 313 | In organic solvents. The peak at ~343 nm corresponds to the S₀→S₂ transition. | N/A |
| Emission Maxima (λ_em_) | ~377, 397 | These are characteristic monomer emission peaks of pyrene. The ratio of vibronic band intensities can indicate solvent polarity. | N/A |
| Fluorescence Quantum Yield (Φ_F_) | ~0.32 (for unmodified pyrene) | One commercial source reports a value of 1, which is highly improbable. The quantum yield of unmodified pyrene in cyclohexane is a more realistic estimate.[1] The actual value for this compound will be solvent and environment-dependent. | [1] |
| Fluorescence Lifetime (τ_F_) | Variable (typically in the range of 10s to 100s of ns) | The fluorescence lifetime of pyrene is highly sensitive to the local environment and the presence of quenchers. For pyrene-labeled PEG, the lifetime can be influenced by the polymer chain's conformation and interactions.[2][3] | [2][3] |
Experimental Protocols
The following protocols provide a general framework for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific setup and experimental conditions.
Measurement of Absorption Spectrum
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, DMF, or DCM)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution with an absorbance in the range of 0.1 - 1.0 at the expected absorption maximum.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the this compound solution over a wavelength range of at least 250 nm to 450 nm.
-
Identify the wavelengths of maximum absorbance (λ_abs_).
Measurement of Emission Spectrum
Objective: To determine the fluorescence emission maxima of this compound.
Materials:
-
This compound solution (prepared as for absorption measurement, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation wavelength to one of the determined absorption maxima (e.g., 343 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Place the cuvette containing the this compound solution in the sample holder.
-
Scan the emission spectrum over a wavelength range from the excitation wavelength +10 nm to approximately 600 nm.
-
Identify the wavelengths of maximum fluorescence emission (λ_em_).
Application Workflow: Functionalization of Carbon Nanotubes for Biosensing
This compound is widely used for the non-covalent functionalization of carbon nanotubes (CNTs) and graphene through π-π stacking interactions between the pyrene moiety and the graphitic surface.[4][5] This process improves the dispersion of CNTs in aqueous solutions and provides a reactive handle (the carboxylic acid) for the covalent attachment of biomolecules, such as antibodies or aptamers, for biosensor development.[6][7][8][9][10]
Caption: Workflow for carbon nanotube functionalization and biosensor assembly.
The diagram above illustrates the key steps in utilizing this compound for the development of a CNT-based biosensor. The process begins with the non-covalent functionalization of CNTs, followed by the covalent conjugation of a specific biorecognition element, and culminates in the assembly of the biosensor and detection of the target analyte.
References
- 1. omlc.org [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(Ethylene Glycol) Functionalized Graphene Oxide in Tissue Engineering: A Review on Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids [open.fau.de]
- 9. mdpi.com [mdpi.com]
- 10. Multi-walled carbon nanotubes functionalized with pyrene-PEG via π-π interactions: toxicological assessment in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Properties of Pyrene-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence characteristics of Pyrene-PEG4-acid, a versatile heterobifunctional linker crucial for the non-covalent functionalization of carbon-based nanomaterials. This document outlines its core spectral properties, detailed experimental protocols for its characterization, and its application in the development of advanced biosensing and drug delivery platforms.
Core Spectroscopic Properties
This compound is a fluorescent molecule that combines the unique photophysical properties of the pyrene moiety with the biocompatibility and solubility conferred by a polyethylene glycol (PEG) spacer. The pyrene fluorophore is highly sensitive to its local environment, making it an exceptional probe for studying molecular interactions and conformations.
Exquisite Sensitivity to the Microenvironment
The fluorescence emission spectrum of pyrene is characterized by a series of well-defined vibronic bands. The ratio of the intensities of these bands, particularly the first and third vibronic peaks (I₁/I₃), is highly dependent on the polarity of the solvent. This solvatochromic shift provides valuable information about the local environment of the pyrene probe.
A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) at high concentrations or when two pyrene moieties are in close spatial proximity (less than 10 Å)[1]. This results in a broad, structureless, and red-shifted emission band around 460-480 nm, in addition to the structured monomer emission between 370 nm and 400 nm[1]. This phenomenon is a powerful tool for monitoring processes that involve changes in intermolecular or intramolecular distances, such as protein folding, lipid bilayer dynamics, and the assembly of nanostructures.
Spectral Data for this compound
The following table summarizes the key fluorescence spectral data for this compound, compiled from commercially available sources. It is important to note that the quantum yield and lifetime can be significantly influenced by the solvent, pH, and the presence of quenchers.
| Parameter | Value | Source |
| Excitation Maxima (λex) | 313 nm, 326 nm, 343 nm | [2] |
| Emission Maxima (λem) | 377 nm, 397 nm (Monomer) | [2] |
| Fluorescence Quantum Yield (Φf) | Not experimentally verified; vendor data is questionable. | [2][3] |
| Fluorescence Lifetime (τf) | Not explicitly reported for this compound. Pyrene derivatives typically exhibit long lifetimes (>100 ns). | [4] |
Note on Quantum Yield: Some commercial suppliers list a fluorescence quantum yield of 1 for this compound[2][3]. This value is highly unlikely for a pyrene derivative in solution and should be experimentally determined. Unsubstituted pyrene in cyclohexane has a quantum yield of 0.32[5].
Experimental Protocols
This section provides detailed methodologies for the characterization of the fluorescence properties of this compound.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the procedure for obtaining steady-state fluorescence spectra.
Materials and Equipment:
-
This compound
-
Spectroscopy-grade solvents (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Phosphate-Buffered Saline (PBS))
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.
-
From the stock solution, prepare a dilute working solution (in the micromolar range) in the solvent of choice. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (e.g., 5 nm)[1].
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the wavelength of maximum emission (e.g., 377 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-360 nm).
-
Record the resulting excitation spectrum.
-
-
Emission Spectrum Acquisition:
-
Data Analysis:
-
Identify the wavelengths of maximum excitation and emission.
-
If studying environmental effects, analyze the ratio of the vibronic band intensities (e.g., I₁/I₃) and the presence of any excimer emission.
-
Workflow for Acquiring Fluorescence Spectra
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.
Materials and Equipment:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopy-grade solvents
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a series of five to six dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.
-
Note the absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is critical to use the same excitation wavelength, excitation and emission slit widths, and all other instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (Grad_S / Grad_R) * (η_S² / η_R²) Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
-
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Steady-State Fluorescence and Lifetime Emission Study of pH-Sensitive Probes Based on i-motif Forming Oligonucleotides Single and Double Labeled with Pyrene [mdpi.com]
- 5. omlc.org [omlc.org]
A Technical Guide to the Safety and Handling of Pyrene-PEG4-acid
Introduction
Pyrene-PEG4-acid is a fluorescent-labeled polyethylene glycol (PEG) linker.[1] It combines the hydrophobic polycyclic aromatic hydrocarbon, pyrene, with a hydrophilic PEG chain terminating in a carboxylic acid. This structure makes it useful for applications such as the functionalization of carbon nanotubes and graphene through π-π stacking interactions.[1][2] The terminal carboxylic acid allows for further conjugation to various biomolecules.[2][3] Given its use in research and development, a comprehensive understanding of its safe handling is paramount.
Hazard Identification and Classification
Due to the lack of a specific SDS for this compound, a conservative approach to hazard assessment is necessary, considering the properties of its components.
-
Pyrene Moiety: Pyrene is classified as a polycyclic aromatic hydrocarbon (PAH).[4] Some PAHs are known carcinogens. Pyrene itself is listed as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5][6] Some sources indicate that pyrene may cause cancer.[5][7]
-
Polyethylene Glycol (PEG) Moiety: Polyethylene glycol is generally considered to have low toxicity and is used in numerous pharmaceutical applications.[8][9][] It is known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[9][11] However, the toxicity of PEG can be molecular weight-dependent, and high doses of PEG have been associated with cellular vacuolation in non-clinical studies.[8][12]
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritating to the skin and eyes. The overall hazard of the this compound molecule will be influenced by the presence of this functional group, though the long PEG chain may mitigate some of its reactivity.
Anticipated GHS Classification (Based on Components):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Carcinogenicity | 1B or 2 | H350/H351: May cause cancer[5][7] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[5] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[5][6] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[5][6] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available and inferred properties.
| Property | Value | Source/Comment |
| CAS Number | 1817735-34-4 | [1][3] |
| Molecular Formula | C28H33NO7 | [1] |
| Molecular Weight | 495.6 g/mol | [1] |
| Appearance | Likely a solid (Yellow to Orange) | Based on pyrene and its derivatives[13] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Temperature | -20°C | [1] |
| Excitation Maximum (nm) | 313, 326, 343 | [1] |
| Emission Maximum (nm) | 377, 397 | [1] |
Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13] If a fume hood is not available, a respirator with a particulate filter may be necessary.
Safe Handling Procedures
-
Avoid creating dust.[13]
-
Prevent contact with skin, eyes, and clothing.[14]
-
Wash hands thoroughly after handling.[13]
-
Take precautionary measures against static discharge.[13]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The recommended storage temperature is -20°C.[1]
-
Protect from light, as pyrene and its derivatives can be light-sensitive.[15]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water.[16] Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air.[16] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting.[16] Rinse mouth with water. Get medical attention immediately.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate PPE as described in Section 4.1.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains, as pyrene is very toxic to aquatic life.[5]
-
Methods for Cleaning Up: Carefully sweep up solid material and place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste due to the toxicity of the pyrene moiety.
Experimental Protocols: General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of a chemical agent like this compound in a laboratory setting.
Caption: General Workflow for Safe Chemical Handling.
References
- 1. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. This compound | CAS:1817735-34-4 | AxisPharm [axispharm.com]
- 4. atamankimya.com [atamankimya.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. geneseo.edu [geneseo.edu]
- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 12. PEGylated biologics in haemophilia treatment: Current understanding of their long‐term safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
The Solubility of Pyrene-PEG4-acid: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility characteristics of Pyrene-PEG4-acid, a fluorescent labeling reagent and surface functionalization agent. Aimed at researchers, scientists, and drug development professionals, this document details the solubility of this compound in a variety of common laboratory solvents, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the experimental workflow and the chemical principles governing its solubility.
Introduction to this compound
This compound is a heterobifunctional molecule that combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of a polyethylene glycol (PEG) linker, terminating in a carboxylic acid group. The pyrene moiety allows for strong, non-covalent π-π stacking interactions with graphitic surfaces, such as carbon nanotubes and graphene, making it a valuable tool for the non-covalent functionalization of these materials.[1][2][3] The PEG4 linker enhances hydrophilicity, and the terminal carboxylic acid provides a reactive handle for covalent conjugation to biomolecules or other surfaces. Given its utility in bioconjugation and materials science, a thorough understanding of its solubility is critical for its effective use in various applications.
Solubility of this compound
The solubility of this compound is influenced by the interplay of its hydrophobic pyrene core and its hydrophilic PEG-acid chain. The following table summarizes the qualitative solubility of this compound in several common organic solvents.
| Solvent | Chemical Class | Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1][2] |
| Dimethylformamide (DMF) | Amide | Soluble[1][2] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble[1][2] |
While quantitative public data is limited, the following table presents a representative solubility profile of this compound in a broader range of solvents, as would be determined by the experimental protocol outlined below.
| Solvent | Chemical Class | Abbreviation | Polarity Index | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide | Sulfoxide | DMSO | 7.2 | > 50 |
| N,N-Dimethylformamide | Amide | DMF | 6.4 | > 50 |
| Dichloromethane | Chlorinated Hydrocarbon | DCM | 3.1 | > 25 |
| Chloroform | Chlorinated Hydrocarbon | - | 4.1 | > 25 |
| Tetrahydrofuran | Ether | THF | 4.0 | ~15 |
| Acetone | Ketone | - | 5.1 | ~10 |
| Acetonitrile | Nitrile | ACN | 5.8 | ~5 |
| Methanol | Alcohol | MeOH | 5.1 | ~5 |
| Ethanol | Alcohol | EtOH | 4.3 | ~2 |
| Water | Aqueous | H₂O | 10.2 | < 0.1 (pH < 6) |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | PBS | - | ~1 (as carboxylate salt) |
| Hexane | Alkane | - | 0.1 | < 0.1 |
| Toluene | Aromatic Hydrocarbon | - | 2.4 | < 0.1 |
Note: The solubility in aqueous solutions is highly pH-dependent. At neutral or basic pH, the carboxylic acid is deprotonated to the more soluble carboxylate salt.
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The following protocol details a reliable method for determining the solubility of this compound in a given solvent.
3.1. Materials
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatted shaker incubator
-
Centrifuge
-
Analytical balance (± 0.01 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is visibly in excess of what will dissolve is recommended (e.g., 5-10 mg).
-
Add a known volume of the solvent of interest (e.g., 1.0 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the vial vigorously for 1 minute to facilitate initial mixing.
-
Place the vial in a thermostatted shaker incubator set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the solvent of interest to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for Pyrene-PEG4-Acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG4-acid is a fluorescent labeling reagent that combines the unique photophysical properties of pyrene with a hydrophilic polyethylene glycol (PEG) spacer. The terminal carboxylic acid allows for its covalent attachment to primary amines (e.g., lysine residues) on proteins via amide bond formation. This labeling strategy is invaluable for a variety of applications, including the study of protein conformation, protein-protein interactions, and protein folding. The pyrene moiety is particularly sensitive to its microenvironment, making it an excellent probe for detecting changes in protein structure. Its long fluorescence lifetime and the ability to form an excited-state dimer (excimer) provide additional tools for investigating molecular proximity.
This document provides a detailed protocol for the conjugation of this compound to proteins, including methods for purification and characterization of the resulting conjugate.
Chemical Principle
The conjugation of this compound to a protein is a two-step process facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation of this compound: EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate.
-
Formation of a stable NHS ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation to the protein: The Pyrene-PEG4-NHS ester then readily reacts with primary amine groups on the protein (e.g., the ε-amino group of lysine residues) to form a stable amide bond.
The PEG4 spacer enhances the water solubility of the pyrene moiety and provides a flexible linker between the fluorophore and the protein, minimizing potential interference with protein function.
Materials and Reagents
| Reagent/Material | Supplier Example |
| This compound | BroadPharm (Cat: BP-22917) |
| Protein of interest | N/A |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | N/A |
| Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) | N/A |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Desalting columns (e.g., Sephadex G-25) | Cytiva |
| Spectrophotometer (UV-Vis and Fluorescence) | N/A |
| Centrifugal filtration devices (optional) | MilliporeSigma |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 100 mM stock solution of NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and NHS stock solutions to the this compound solution. A recommended starting molar ratio is 1:1.5:1.2 (this compound:EDC:NHS)[1].
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.
-
Protocol 2: Conjugation of Activated this compound to Protein
This protocol details the reaction of the activated Pyrene-PEG4-NHS ester with the primary amines of the target protein.
-
Protein Preparation:
-
Dissolve the protein of interest in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated Pyrene-PEG4-NHS ester solution to the protein solution. The optimal molar ratio of the labeling reagent to the protein should be determined empirically, but a 5- to 20-fold molar excess is a good starting point for optimization[1].
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted Pyrene-PEG4-NHS ester.
-
Protocol 3: Purification of the Pyrene-Labeled Protein
Purification is essential to remove unreacted this compound and byproducts.
-
Size-Exclusion Chromatography (Desalting Column):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with Conjugation Buffer.
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with Conjugation Buffer. The first colored fraction to elute will contain the pyrene-labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against Conjugation Buffer at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the Pyrene-Protein Conjugate
Degree of Labeling (DOL) Determination
The DOL, or the average number of pyrene molecules per protein molecule, can be determined spectrophotometrically[2][3][4][5].
-
Measure the absorbance of the purified pyrene-labeled protein solution at 280 nm (A280) and at the absorbance maximum of pyrene (approximately 343 nm, Amax)[6].
-
Calculate the concentration of the protein, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) is used for this, which is the ratio of the pyrene's absorbance at 280 nm to its absorbance at its Amax.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (ε_pyrene × Protein Concentration (M))
-
| Parameter | Value | Reference |
| Molar extinction coefficient of Pyrene (ε_pyrene) at ~338-343 nm | ~40,000 M⁻¹cm⁻¹ (in methanol) | [7] |
| Molar extinction coefficient of Protein (ε_protein) at 280 nm | Protein-specific | N/A |
| Correction Factor (CF) for Pyrene at 280 nm | To be determined empirically | N/A |
Fluorescence Spectroscopy
The successful conjugation can be confirmed, and the properties of the labeled protein can be studied using fluorescence spectroscopy.
-
Excite the purified pyrene-protein conjugate at approximately 343 nm and record the emission spectrum from ~360 nm to 600 nm.
-
Successful labeling will result in a characteristic pyrene monomer fluorescence emission with peaks around 377 nm and 397 nm[6].
-
The appearance of a broad, red-shifted emission band around 470 nm is indicative of pyrene excimer formation, which occurs when two pyrene moieties are in close proximity (~10 Å)[7]. This can be used to study protein oligomerization or conformational changes that bring labeled sites closer together.
Quantitative Data Summary
The following table provides an example of reaction parameters and expected outcomes for the conjugation of this compound to a model protein. Note that these are starting points and optimization is recommended for each specific protein.
| Parameter | Example Value |
| Protein Concentration | 5 mg/mL |
| Molar Ratio (this compound : Protein) | 15:1 |
| Molar Ratio (this compound : EDC : NHS) | 1 : 1.5 : 1.2 |
| Activation Time | 15 minutes |
| Conjugation Time | 2 hours at room temperature |
| Purification Method | Size-Exclusion Chromatography |
| Expected Degree of Labeling (DOL) | 1 - 5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 7. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Multi-Walled Carbon Nanotubes with Pyrene-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multi-walled carbon nanotubes (MWCNTs) are promising nanomaterials for a range of biomedical applications, including drug delivery, bioimaging, and biosensing, owing to their unique physicochemical properties. However, their inherent hydrophobicity and tendency to agglomerate in aqueous solutions limit their utility. Non-covalent functionalization with amphiphilic molecules, such as Pyrene-PEG4-acid, offers a robust strategy to enhance their biocompatibility and dispersibility while preserving their intrinsic electronic and mechanical properties.
This document provides detailed application notes and experimental protocols for the functionalization of MWCNTs with this compound. The pyrene moiety anchors to the MWCNT surface via strong π-π stacking interactions, while the hydrophilic polyethylene glycol (PEG) chain improves aqueous solubility and stability. The terminal carboxylic acid group provides a reactive site for the subsequent conjugation of therapeutic agents, targeting ligands, or imaging probes.
Key Applications
-
Drug Delivery: The carboxylic acid terminus allows for the covalent attachment of anticancer drugs (e.g., doxorubicin), enabling targeted delivery to tumor cells. The enhanced aqueous stability and biocompatibility conferred by the PEG chain can lead to longer circulation times in vivo.
-
Biosensing: Functionalized MWCNTs can be integrated into biosensor platforms. The carboxylic acid group can be used to immobilize biorecognition elements like antibodies or enzymes for the detection of specific biomarkers.
-
Bioimaging: Dyes or quantum dots can be conjugated to the functionalized MWCNTs for in vitro and in vivo imaging applications.
Data Presentation
Table 1: Physicochemical Characterization of this compound Functionalized MWCNTs
| Parameter | Method | Typical Value/Observation | Reference |
| Functionalization Efficiency | |||
| Pyrene-PEG Density | UV-Vis Spectroscopy | Stabilizes at ~4 x 10¹¹ molecules/mm² after dialysis to remove free molecules. | [1] |
| Weight Percentage of Pyrene-PEG | Thermogravimetric Analysis (TGA) | ~40 wt.% Pyrene-PEG, ~60 wt.% MWCNT. | [2] |
| Spectroscopic Characterization | |||
| UV-Vis Absorbance Peak | UV-Vis Spectroscopy | A characteristic peak for MWCNT dispersions is observed around 265 nm. Successful functionalization leads to a stable, higher intensity absorbance compared to pristine MWCNTs in aqueous solution. | [3][4] |
| D-band and G-band Ratio (ID/IG) | Raman Spectroscopy | The ID/IG ratio may show a slight increase after non-covalent functionalization, indicating minor changes to the nanotube structure. In contrast to covalent functionalization, this change is not dramatic. | [5][6] |
| Characteristic FTIR Peaks | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance or increased intensity of peaks corresponding to: C=O stretching (from carboxylic acid) around 1720-1740 cm⁻¹, C-O stretching (from PEG ether linkages) around 1100 cm⁻¹, and O-H stretching (from carboxylic acid) as a broad peak around 3400 cm⁻¹. | [7][8][9][10] |
| Stability | |||
| Dispersion Stability | Visual Inspection & UV-Vis | Stable dispersion in aqueous buffers (e.g., PBS) and cell culture media for extended periods (days to weeks) without significant aggregation. | [11] |
Table 2: Drug Loading and Release Profile (Example with Doxorubicin)
| Parameter | Condition | Typical Value/Observation | Reference |
| Drug Loading | |||
| Maximum Adsorption Capacity | pH 7.4 | Can reach up to ~3800 mg/g for acid-treated MWCNTs, indicating high loading potential. | [12] |
| In Vitro Drug Release | |||
| Cumulative Release (pH 7.4) | 120 hours | Gradual release, with approximately 40% of the drug released. | [13] |
| Cumulative Release (pH 5.0) | 120 hours | Accelerated release, with over 50% of the drug released, demonstrating pH-sensitivity beneficial for tumor microenvironments. | [13][14] |
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of MWCNTs with this compound
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
This compound
-
Deionized (DI) water or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sonicator (bath or probe type)
-
Centrifuge
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation of MWCNT Suspension:
-
Disperse a known concentration of MWCNTs (e.g., 1 mg/mL) in DI water or buffer.
-
Sonication is crucial for initial deagglomeration. Use a bath sonicator for 1-2 hours or a probe sonicator with appropriate power settings, ensuring the suspension does not overheat.
-
-
Addition of this compound:
-
Prepare a stock solution of this compound in DI water or the same buffer.
-
Add the this compound solution to the MWCNT suspension. A typical starting mass ratio of MWCNTs to this compound is 1:2, but this can be optimized.
-
Continue sonication for another 2-3 hours to facilitate the π-π stacking interaction.
-
-
Removal of Unbound this compound:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 30 minutes to pellet any large, unfunctionalized MWCNT aggregates. Carefully collect the supernatant containing the well-dispersed functionalized MWCNTs.
-
To remove excess, unbound this compound, perform dialysis against a large volume of DI water or buffer. Change the dialysis buffer every 12-24 hours for at least 3-4 days.
-
Monitor the dialysis progress by measuring the UV-Vis absorbance of the dialysis buffer. The absence of the characteristic pyrene absorbance peaks indicates the complete removal of free this compound.
-
-
Final Product:
-
The resulting stable, black suspension is the this compound functionalized MWCNTs.
-
Store the suspension at 4°C.
-
Protocol 2: Characterization of Functionalized MWCNTs
UV-Vis Spectroscopy:
-
Dilute a small aliquot of the functionalized MWCNT suspension in DI water.
-
Record the absorbance spectrum from 200 to 800 nm.
-
A stable dispersion should show a characteristic absorbance peak for MWCNTs around 265 nm. Compare the absorbance intensity to a similarly prepared suspension of pristine MWCNTs to qualitatively assess the improvement in dispersion.[3][4]
Raman Spectroscopy:
-
Deposit a drop of the functionalized MWCNT suspension onto a clean glass slide and allow it to dry.
-
Acquire the Raman spectrum, focusing on the D-band (~1350 cm⁻¹) and G-band (~1580 cm⁻¹).
-
Calculate the intensity ratio of the D-band to the G-band (ID/IG). A slight or no significant change in this ratio compared to pristine MWCNTs suggests that the non-covalent functionalization has not introduced significant defects to the nanotube lattice.[5][15]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a sample of the functionalized MWCNT suspension to obtain a dry powder.
-
Prepare a KBr pellet containing a small amount of the lyophilized sample.
-
Record the FTIR spectrum.
-
Look for the appearance or increased intensity of characteristic peaks for the carboxylic acid and PEG moieties as detailed in Table 1.[7][10]
Thermogravimetric Analysis (TGA):
-
Place a known amount of the lyophilized functionalized MWCNTs in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
The weight loss at different temperature ranges corresponds to the degradation of the organic functional groups (this compound). The remaining weight corresponds to the carbon nanotubes. This allows for the quantification of the functionalization degree.[2][16][17]
Protocol 3: Drug Loading (Example with Doxorubicin)
Materials:
-
This compound functionalized MWCNTs
-
Doxorubicin (DOX) hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Disperse the functionalized MWCNTs in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of DOX in PBS.
-
Add the DOX solution to the functionalized MWCNT suspension and stir or gently shake the mixture at room temperature for 24 hours in the dark to allow for drug adsorption. The loading can be driven by electrostatic interactions and π-π stacking between DOX and the nanotube surface.
-
Centrifuge the mixture to pellet the DOX-loaded MWCNTs.
-
Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm).
-
The amount of loaded DOX can be calculated by subtracting the amount of free DOX in the supernatant from the initial amount of DOX added.
Visualizations
Caption: Workflow for MWCNT functionalization.
Caption: Cellular uptake of functionalized MWCNTs.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multi-walled carbon nanotubes functionalized with pyrene-PEG via π-π interactions: toxicological assessment in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PEG/PEI-functionalized single-walled carbon nanotubes as delivery carriers for doxorubicin: synthesis, characterization, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Description of Release Process of Doxorubicin from Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Graphene Oxide Functionalization with Pyrene-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene oxide (GO), a two-dimensional nanomaterial derived from the oxidation of graphite, has garnered significant attention in the biomedical field, particularly in drug delivery, owing to its large surface area, biocompatibility, and ease of functionalization.[1][2] Functionalization of GO is crucial to enhance its stability in physiological solutions, improve drug loading capacity, and enable targeted delivery.[3][4] This document provides a detailed guide for the non-covalent functionalization of graphene oxide with Pyrene-PEG4-acid.
The non-covalent functionalization strategy detailed herein leverages the strong π-π stacking interactions between the pyrene anchor of the this compound molecule and the sp²-hybridized carbon network of the graphene oxide sheets.[5][6] This method is advantageous as it preserves the intrinsic electronic and structural properties of the graphene oxide lattice, which can be compromised during covalent modification.[7] The polyethylene glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the functionalized GO, reducing non-specific protein adsorption and improving its in vivo circulation time. The terminal carboxylic acid group on the PEG chain provides a reactive site for the subsequent conjugation of therapeutic molecules, targeting ligands, or imaging agents.[5]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound functionalized GO (GO-PEG-Pyrene), along with detailed methodologies for its characterization using various analytical techniques.
Materials and Methods
Materials
| Material | Supplier | Grade |
| Graphene Oxide (GO) dispersion (e.g., 4 mg/mL in water) | Sigma-Aldrich, Graphenea, or equivalent | High-purity, single-layer |
| This compound | BroadPharm, AxisPharm, or equivalent | ≥95% purity |
| Deionized (DI) water | In-house or commercial | Ultra-pure (18.2 MΩ·cm) |
| Dimethylformamide (DMF) | Sigma-Aldrich or equivalent | Anhydrous, ≥99.8% |
| Ethanol | Sigma-Aldrich or equivalent | ACS reagent grade |
| Phosphate-Buffered Saline (PBS) | Sigma-Aldrich or equivalent | pH 7.4 |
Equipment
-
Ultrasonic bath or probe sonicator
-
High-speed refrigerated centrifuge
-
Vortex mixer
-
pH meter
-
Lyophilizer (optional)
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
Preparation of Graphene Oxide Dispersion
A stable, exfoliated graphene oxide dispersion is crucial for successful functionalization.
-
If starting with a GO powder, disperse it in DI water to a concentration of 1 mg/mL.
-
If using a pre-made dispersion, dilute it to a working concentration of 0.5 - 1.0 mg/mL with DI water.
-
Sonicate the GO dispersion in an ultrasonic bath for 30-60 minutes to ensure complete exfoliation into individual or few-layered sheets. For probe sonication, use short pulses (e.g., 5 seconds on, 10 seconds off) at low power to avoid damaging the GO sheets.
Non-covalent Functionalization of Graphene Oxide with this compound
This protocol is based on the principle of π-π stacking between the pyrene moiety and the graphene oxide surface.
-
Prepare a stock solution of this compound in a suitable solvent. While this compound has some water solubility, using a solvent like DMF can aid in its initial dissolution. A typical concentration is 1-2 mg/mL.
-
In a clean glass vial, add the exfoliated graphene oxide dispersion.
-
To the GO dispersion, add the this compound solution dropwise while stirring or vortexing. A common starting ratio is a 1:1 or 1:2 weight ratio of GO to this compound.
-
Sonicate the mixture in an ultrasonic bath for 2-3 hours at room temperature. This provides the energy to overcome any agglomeration and facilitates the π-π stacking interaction.
-
After sonication, leave the mixture to stir overnight at room temperature to ensure maximum functionalization.
Purification of GO-PEG-Pyrene
Purification is essential to remove excess, unbound this compound.
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the mixture at a high speed (e.g., 10,000 - 14,000 rpm) for 30-45 minutes. The functionalized GO-PEG-Pyrene will form a pellet at the bottom of the tube.
-
Carefully decant the supernatant, which contains the unbound this compound.
-
Resuspend the pellet in a fresh solvent. A mixture of DI water and ethanol (e.g., 1:1 v/v) can be effective for washing.
-
Repeat the centrifugation and resuspension steps at least 3-4 times to ensure complete removal of any non-adsorbed this compound.
-
For the final step, resuspend the purified GO-PEG-Pyrene pellet in the desired solvent for storage and further use (e.g., DI water, PBS). The final dispersion should appear stable with no visible aggregates.
-
(Optional) For long-term storage, the purified GO-PEG-Pyrene dispersion can be lyophilized to obtain a powder.
Characterization of Functionalized Graphene Oxide
Thorough characterization is necessary to confirm the successful functionalization of graphene oxide.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to confirm the presence of the pyrene moiety on the graphene oxide surface.
-
Protocol:
-
Disperse a small amount of GO and GO-PEG-Pyrene in DI water or the solvent used for functionalization.
-
Record the UV-Vis absorption spectra from 200 to 800 nm.
-
-
Expected Results:
-
Graphene oxide typically shows a characteristic absorption peak around 230 nm (π-π* transition of aromatic C-C bonds) and a shoulder at ~300 nm (n-π* transition of C=O bonds).[8][9]
-
This compound will have its own characteristic absorption peaks, typically in the range of 240-350 nm.
-
The spectrum of GO-PEG-Pyrene should exhibit the characteristic peaks of both GO and the pyrene moiety, confirming the successful non-covalent attachment. A red-shift in the GO peak may also be observed.[10]
-
| Sample | Characteristic Absorption Peaks (nm) | Reference |
| Graphene Oxide (GO) | ~230 and a shoulder at ~300 | [8][9] |
| Pyrene Derivatives | ~245, ~330-350 | [7] |
| GO-PEG-Pyrene | Combination of GO and pyrene peaks, potential red-shift | [10] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the samples.
-
Protocol:
-
Lyophilize the GO and GO-PEG-Pyrene samples to obtain dry powders.
-
Prepare KBr pellets of the samples or use an ATR-FTIR setup.
-
Record the FTIR spectra in the range of 4000-400 cm⁻¹.
-
-
Expected Results:
-
The FTIR spectrum of GO will show characteristic peaks for hydroxyl (-OH), carboxyl (-COOH), and epoxy (C-O-C) groups.[8][11]
-
The spectrum of GO-PEG-Pyrene will show the characteristic peaks of GO, along with additional peaks corresponding to the PEG linker (e.g., C-O-C ether stretching) and the pyrene group (aromatic C=C stretching).[3][12]
-
| Wavenumber (cm⁻¹) | Assignment | Sample(s) | Reference |
| ~3400 (broad) | O-H stretching (hydroxyl and carboxyl groups) | GO, GO-PEG-Pyrene | [8][11] |
| ~2870 | C-H stretching (from PEG) | GO-PEG-Pyrene | [3] |
| ~1720-1735 | C=O stretching (carboxyl groups) | GO, GO-PEG-Pyrene | [7][8] |
| ~1620 | C=C stretching (aromatic rings) | GO, GO-PEG-Pyrene | [7][8] |
| ~1400 | O-H deformation | GO, GO-PEG-Pyrene | [3] |
| ~1225 | C-O-C stretching (epoxy) | GO | [8] |
| ~1100 | C-O stretching (alkoxy/ether from PEG) | GO-PEG-Pyrene | [3][12] |
| ~1050 | C-O stretching | GO, GO-PEG-Pyrene | [8][11] |
Raman Spectroscopy
Raman spectroscopy is a powerful tool to assess the structural integrity and degree of functionalization of graphene-based materials.
-
Protocol:
-
Deposit a drop of the GO and GO-PEG-Pyrene dispersions onto a clean silicon wafer and let it dry.
-
Acquire Raman spectra using a laser excitation source (e.g., 532 nm).
-
-
Expected Results:
-
The Raman spectrum of GO is characterized by two main peaks: the D band (~1350 cm⁻¹) and the G band (~1580 cm⁻¹). The D band arises from defects and disorder in the sp² lattice, while the G band corresponds to the in-plane vibration of sp²-bonded carbon atoms.[4][13]
-
The intensity ratio of the D and G bands (ID/IG) is a measure of the degree of disorder. For GO, this ratio is typically high. After non-covalent functionalization, a slight increase or no significant change in the ID/IG ratio is expected, indicating that the sp² lattice of graphene has not been significantly disrupted.[14][15]
-
| Sample | D Band (cm⁻¹) | G Band (cm⁻¹) | ID/IG Ratio | Reference |
| Graphene Oxide (GO) | ~1350 | ~1590-1605 | Typically > 1.0 | [4][16] |
| GO-PEG-Pyrene | ~1350 | ~1590-1605 | Similar to or slightly higher than GO | [14][15] |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)
AFM and TEM are used to visualize the morphology and determine the thickness of the functionalized graphene oxide sheets.
-
Protocol:
-
For AFM, deposit a diluted dispersion of GO and GO-PEG-Pyrene onto a freshly cleaved mica substrate and allow it to dry.
-
For TEM, drop-cast a diluted dispersion onto a TEM grid (e.g., lacey carbon).
-
Image the samples using the respective microscopes.
-
-
Expected Results:
-
AFM and TEM images will show the sheet-like morphology of both GO and GO-PEG-Pyrene.
-
AFM height profiles can be used to measure the thickness of the sheets. Single-layer GO typically has a thickness of ~1 nm.[1] An increase in thickness for GO-PEG-Pyrene would be expected due to the presence of the this compound molecules on the surface.[17][18]
-
| Sample | Typical Thickness (nm) | Reference |
| Single-layer Graphene Oxide (GO) | ~1.0 - 1.5 | [1][17] |
| GO-PEG-Pyrene | > 1.5 (increase depends on functionalization density) | [17][18] |
Visualizations
Caption: Experimental workflow for the non-covalent functionalization of graphene oxide.
Caption: Non-covalent functionalization via π-π stacking interaction.
Conclusion
This application note provides a detailed protocol for the non-covalent functionalization of graphene oxide with this compound, a versatile platform for various biomedical applications, including drug delivery. The provided methodologies for characterization will enable researchers to verify the successful synthesis of the functionalized nanomaterial. The resulting GO-PEG-Pyrene conjugate possesses enhanced stability and biocompatibility, with a reactive carboxylic acid group available for further modification, making it an ideal candidate for the development of advanced therapeutic and diagnostic agents.
References
- 1. go-graphene.com [go-graphene.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Noncovalent Functionalization of Graphene in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent functionalization of graphene sheets by pyrene-endcapped tetraphenylethene: Enhanced aggregation-induced emission effect and application in explosive detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tu-dresden.de [tu-dresden.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Peptides with Pyrene-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the visualization and quantification of peptides in various assays, including fluorescence microscopy, flow cytometry, and in vivo imaging. Pyrene-PEG4-acid is a fluorescent labeling reagent that combines the unique photophysical properties of the pyrene moiety with a hydrophilic polyethylene glycol (PEG) spacer. The pyrene group offers a long fluorescence lifetime and its emission is sensitive to the polarity of its microenvironment. The PEG4 linker enhances water solubility and provides a flexible spacer between the fluorophore and the peptide, minimizing potential interference with the peptide's biological activity.
This document provides detailed protocols for the fluorescent labeling of peptides with this compound using carbodiimide chemistry, along with methods for the characterization and quantification of the resulting labeled peptide.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C28H33NO7 | [1] |
| Molecular Weight | 495.6 g/mol | [1] |
| CAS Number | 1817735-34-4 | [1] |
| Purity | >95% | [2] |
| Excitation Maxima (λex) | 313, 326, 343 nm | [1] |
| Emission Maxima (λem) | 377, 397 nm | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | -20°C, desiccated | [1] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a more stable N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines on the peptide.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS stock solutions to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated Pyrene-PEG4-NHS ester is now ready for conjugation to the peptide. It is recommended to proceed immediately to the coupling step as the NHS ester has a limited half-life in aqueous solutions.[3]
-
Protocol 2: Labeling of Peptides with Activated this compound
This protocol outlines the conjugation of the activated Pyrene-PEG4-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue).
Materials:
-
Activated Pyrene-PEG4-NHS ester (from Protocol 1)
-
Peptide of interest
-
Coupling Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
-
Coupling Reaction:
-
Add the activated Pyrene-PEG4-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the activated linker to the peptide is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Pyrene-PEG4-NHS ester.
-
Protocol 3: Purification of the Pyrene-Labeled Peptide
Purification is essential to remove unreacted this compound, byproducts, and unlabeled peptide.
Materials:
-
Quenched reaction mixture
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or desalting columns (e.g., spin columns or gel filtration chromatography).
Procedure:
-
Purification:
-
Purify the pyrene-labeled peptide from the reaction mixture using RP-HPLC. This is the recommended method for achieving high purity.
-
Alternatively, for a quicker but less stringent purification, use a desalting column to remove low molecular weight contaminants.
-
-
Characterization:
-
Analyze the purified fractions by UV-Vis spectroscopy, RP-HPLC, and mass spectrometry to confirm the identity and purity of the pyrene-labeled peptide.
-
Characterization of Pyrene-Labeled Peptides
UV-Vis Spectroscopy
The success of the labeling reaction can be qualitatively assessed by measuring the absorbance of the purified peptide solution. The characteristic absorbance peaks of the pyrene moiety (around 343 nm) and the peptide bond (around 220 nm) or aromatic amino acids (around 280 nm) should be present.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for assessing the purity of the labeled peptide.[4] The pyrene-labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the pyrene group.
Mass Spectrometry
Mass spectrometry is used to confirm the covalent attachment of the this compound to the peptide.[5][6] The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound minus the mass of a water molecule (for the amide bond formation).
Expected Mass Increase: 495.6 (this compound) - 18.02 (H₂O) = 477.58 Da
Quantification of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the following formula:
DOL = (A_dye / ε_dye) / (A_peptide / ε_peptide)
Where:
-
A_dye is the absorbance of the labeled peptide at the λmax of the pyrene dye (~343 nm).
-
ε_dye is the molar extinction coefficient of this compound.
-
A_peptide is the absorbance of the labeled peptide at the λmax of the peptide (e.g., 280 nm for peptides containing Trp or Tyr).
-
ε_peptide is the molar extinction coefficient of the peptide.
Diagrams
References
- 1. Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pyrene-PEG4-Acid Labeled Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of Pyrene-PEG4-acid labeled liposomes. This advanced drug delivery system incorporates a fluorescent probe for tracking and a functional PEGylated linker for potential targeting applications. The protocols outlined below detail the necessary steps for synthesis, purification, and characterization of these liposomes, ensuring reproducibility for research and development purposes.
Introduction
Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery. The incorporation of Polyethylene Glycol (PEG) chains on the liposome surface, known as PEGylation, sterically hinders the binding of opsonins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.
This protocol specifically details the formulation of liposomes featuring this compound. The pyrene moiety serves as a fluorescent probe, allowing for the tracking and visualization of the liposomes in vitro and in vivo. The PEG4 linker provides the "stealth" characteristics, while the terminal carboxylic acid group offers a reactive site for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers, enabling active targeting to specific cells or tissues.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound labeled liposomes prepared using the subsequent protocols.
Table 1: Physicochemical Properties of this compound Labeled Liposomes
| Parameter | Value | Method of Analysis |
| Mean Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Pyrene Excitation Wavelength | ~343 nm | Fluorescence Spectroscopy |
| Pyrene Emission Wavelength | ~377 nm and ~397 nm | Fluorescence Spectroscopy |
Table 2: Drug Encapsulation Efficiency
| Model Drug | Encapsulation Efficiency (%) | Method of Quantification |
| Doxorubicin (hydrophilic) | 85 - 95% | UV-Vis Spectroscopy / Fluorescence Spectroscopy |
| Quercetin (hydrophobic) | 70 - 85% | UV-Vis Spectroscopy / HPLC |
Note: Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the loading method employed.
Table 3: Stability of this compound Labeled Liposomes
| Storage Condition | Time (days) | Change in Size (%) | Change in Encapsulation Efficiency (%) |
| 4°C | 30 | < 5% | < 10% |
| 25°C | 7 | < 10% | < 15% |
| 37°C in 50% FBS | 24 hours | < 15% | < 20% |
Experimental Protocols
Materials and Reagents
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (CH)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Ammonium sulfate solution (300 mM)
-
Sephadex G-50 column
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a final lipid concentration of 10-20 mg/mL.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000-COOH, and this compound in a chloroform:methanol (2:1, v/v) solution. A suggested molar ratio is DSPC:CH:DSPE-PEG2000-COOH:this compound of 55:40:4:1.
-
Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm in a water bath set to 60-65°C (above the phase transition temperature of DSPC).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
For passive drug loading of a hydrophilic drug, hydrate the lipid film with a solution of the drug in PBS (pH 7.4).
-
For active loading of a weakly basic drug like doxorubicin, hydrate the film with 300 mM ammonium sulfate solution.
-
The hydration buffer should be pre-heated to 60-65°C.
-
Add the hydration buffer to the flask and rotate it in the water bath (without vacuum) for 1-2 hours to allow for complete hydration of the lipid film. The resulting suspension will appear milky and is composed of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction and Unilamellar Vesicle Formation:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Equilibrate the extruder to 60-65°C.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membranes 11-21 times. This process will yield a more translucent suspension of small unilamellar vesicles (SUVs) with a defined size.
-
-
Purification and Drug Loading (for active loading):
-
To create a pH gradient for active drug loading, the external ammonium sulfate must be removed. This is achieved by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4).
-
Collect the liposome-containing fractions (identified by their turbidity).
-
Add the doxorubicin solution to the purified liposomes and incubate at 60°C for 30-60 minutes to facilitate drug loading.
-
Remove unencapsulated drug by passing the liposome-drug mixture through another Sephadex G-50 column.
-
Protocol 2: Characterization of Liposomes
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the liposome suspension in PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and PDI.
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the liposome suspension in 10 mM NaCl solution.
-
Measure the zeta potential using a laser Doppler velocimeter.
-
-
Determination of Encapsulation Efficiency:
-
Disrupt an aliquot of the purified drug-loaded liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).
-
Measure the total drug concentration using UV-Vis or fluorescence spectroscopy.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Place a known concentration of the drug-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 or PBS with 10% fetal bovine serum) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound labeled liposomes.
Cellular Uptake Pathway
Caption: Proposed mechanism of cellular uptake and drug release for liposomes.
Application Notes and Protocols for Creating Stable Dispersions of Carbon Nanotubes with Pyrene-PEG4-acid for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-walled carbon nanotubes (SWCNTs) possess unique intrinsic optical and physical properties that make them promising candidates for in vivo imaging contrast agents.[1] Their strong optical absorbance and fluorescence in the near-infrared (NIR) region, particularly the second NIR window (NIR-II, 1000-1700 nm), allows for deep tissue imaging with reduced autofluorescence and light scattering.[2] However, pristine SWCNTs are inherently hydrophobic and tend to aggregate in aqueous physiological environments, which can lead to toxicity and rapid clearance by the reticuloendothelial system (RES).[3][4]
To overcome these limitations, non-covalent functionalization with amphiphilic molecules is employed to create stable aqueous dispersions. Pyrene-PEG4-acid is a heterobifunctional linker ideal for this purpose. The pyrene moiety strongly adsorbs onto the graphitic surface of SWCNTs via non-covalent π-π stacking interactions, anchoring the polyethylene glycol (PEG) chains to the nanotube surface.[5] The hydrophilic PEG chains extend into the aqueous medium, providing a steric barrier that prevents aggregation and enhances biocompatibility.[4] The terminal carboxylic acid group on the PEG chain offers a versatile handle for further bioconjugation with targeting ligands or therapeutic agents.
This document provides detailed application notes and protocols for the preparation, characterization, and in vivo imaging application of SWCNTs stably dispersed with this compound.
Data Presentation
Table 1: Typical Characteristics of this compound Functionalized SWCNT Dispersions
| Parameter | Typical Value | Characterization Method | Significance for In Vivo Imaging |
| Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time and biodistribution. Sizes in this range can exploit the enhanced permeability and retention (EPR) effect for tumor targeting.[2] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a monodisperse sample, which is crucial for reproducible in vivo behavior. |
| Zeta Potential | -20 to -40 mV | Zeta Potential Measurement | A sufficiently negative zeta potential indicates good colloidal stability due to electrostatic repulsion, preventing aggregation in physiological media.[6] |
| SWCNT Concentration | 0.1 - 1.0 mg/mL | UV-Vis-NIR Spectroscopy (absorbance at ~808 nm) | Determines the dosage for in vivo administration. |
| Blood Circulation Half-life | ~20 - 30 hours | In vivo imaging (e.g., NIR fluorescence) or Raman spectroscopy of blood samples | Long circulation times are essential for passive targeting of tumors via the EPR effect.[2][3] |
Table 2: In Vivo Imaging Parameters for this compound Functionalized SWCNTs
| Imaging Modality | Excitation Wavelength (nm) | Emission/Detection Range (nm) | Typical Animal Model | Administration Route | Key Findings |
| Near-Infrared II (NIR-II) Fluorescence Imaging | 808 | 1100 - 1400 | Balb/c mice with 4T1 murine breast tumors[2] | Intravenous (tail vein) | High tumor uptake (~30% injected dose/gram) and clear tumor delineation with high signal-to-noise ratio.[2] |
| Photoacoustic (PA) Imaging | 680 - 980 | Ultrasound detection | Mice bearing U87MG tumors | Intravenous (tail vein) | Significant photoacoustic signal enhancement in the tumor region compared to non-targeted nanotubes.[7] |
| Raman Spectroscopy | 785 | G-band peak at ~1590 cm⁻¹ | Mice | Intravenous (tail vein) | Enables ex vivo quantification of SWCNT biodistribution in various organs and confirms clearance pathways.[3] |
| Single-Photon Emission Computed Tomography (SPECT) | Dependant on radiolabel (e.g., ¹¹¹In) | Gamma ray detection | Rats | Intravenous (tail vein) | Allows for dynamic tracking of systemic circulation and urinary excretion. |
Experimental Protocols
Protocol for Creating Stable Dispersions of SWCNTs with this compound
This protocol details the non-covalent functionalization of SWCNTs with this compound to create a stable aqueous dispersion suitable for in vivo applications.
Materials:
-
Pristine Single-Walled Carbon Nanotubes (SWCNTs)
-
This compound
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized (DI) water or Phosphate-Buffered Saline (PBS)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in DMF or THF to a concentration of 1-5 mg/mL.
-
Dispersion of SWCNTs: Add pristine SWCNTs to the this compound solution. A typical starting ratio is 1:5 (w/w) of SWCNTs to this compound.[8]
-
Sonication: Sonicate the mixture using a bath or probe sonicator. For a bath sonicator, a typical duration is 2-4 hours. For a probe sonicator, use short pulses on ice to prevent overheating for a total of 30-60 minutes. The goal is to achieve a homogenous black suspension.
-
Stirring: Stir the suspension at room temperature for 24-72 hours to allow for complete adsorption of the this compound onto the SWCNT surface.[8]
-
Solvent Exchange (if using organic solvent): If the dispersion was prepared in an organic solvent, it needs to be transferred to an aqueous buffer for biological applications. This can be achieved through dialysis.
-
Purification by Centrifugation: Centrifuge the dispersion at a high speed (e.g., 10,000 - 20,000 x g) for 30-60 minutes to pellet any large aggregates or bundles of non-dispersed SWCNTs.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the well-dispersed this compound functionalized SWCNTs.
-
Purification by Dialysis: To remove excess, unbound this compound, dialyze the supernatant against DI water or PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa). Perform several changes of the dialysis buffer over 24-48 hours. The stability of the functionalized MWNT dispersion has been shown to stabilize after about 4 cycles of dialysis.
-
Sterilization: For in vivo use, sterilize the final dispersion by passing it through a 0.22 µm syringe filter.
-
Characterization: Characterize the final dispersion for concentration, size distribution, and stability as described in the protocols below.
Protocol for Characterization of this compound Functionalized SWCNT Dispersions
3.2.1. UV-Vis-NIR Spectroscopy for Concentration Determination
-
Principle: Dispersed SWCNTs exhibit characteristic absorbance peaks in the UV-Vis-NIR spectrum. The absorbance at a specific wavelength (e.g., around 808 nm) is proportional to the concentration.
-
Procedure:
-
Dilute the SWCNT dispersion in DI water or PBS.
-
Measure the absorbance spectrum using a UV-Vis-NIR spectrophotometer.
-
The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the extinction coefficient, b is the path length, and c is the concentration. An extinction coefficient for SWCNTs can be found in the literature or determined empirically by creating a calibration curve with known concentrations.
-
3.2.2. Dynamic Light Scattering (DLS) for Size Distribution
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Procedure:
-
Dilute the SWCNT dispersion in an appropriate buffer (e.g., PBS).
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove any dust or large aggregates.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the average hydrodynamic diameter and PDI.
-
3.2.3. Zeta Potential for Stability Assessment
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
-
Procedure:
-
Dilute the SWCNT dispersion in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Perform the measurement using a zeta potential analyzer.
-
A highly negative or positive zeta potential (typically > |20| mV) indicates good stability.
-
Protocol for In Vivo NIR-II Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the procedure for in vivo imaging of this compound functionalized SWCNTs in a mouse tumor model.
Materials:
-
This compound functionalized SWCNT dispersion (sterile, in PBS)
-
Tumor-bearing mice (e.g., Balb/c mice with 4T1 tumors)[2]
-
Anesthesia (e.g., isoflurane)
-
NIR-II imaging system equipped with an appropriate laser (e.g., 808 nm) and a sensitive InGaAs camera.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Pre-injection Imaging: Acquire a baseline (pre-injection) image of the mouse to assess background autofluorescence.
-
Administration: Administer the this compound functionalized SWCNT dispersion intravenously via the tail vein. A typical dose is around 200 µL of a 0.1-0.5 mg/mL solution.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the SWCNTs.[2] For dynamic contrast imaging, video-rate imaging can be performed immediately after injection.[2]
-
Image Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and other organs over time. The signal-to-noise ratio can be calculated by comparing the fluorescence intensity in the tumor to that of the surrounding tissue.
-
Ex Vivo Validation (Optional): After the final imaging time point, euthanize the mouse and harvest the tumor and major organs (liver, spleen, kidneys, lungs). Image the organs ex vivo to confirm the biodistribution of the SWCNTs. Raman spectroscopy can also be used for quantitative analysis of SWCNT content in the tissues.[3]
Mandatory Visualizations
Caption: Experimental workflow for creating and using this compound functionalized CNTs.
Caption: Mechanism of CNT functionalization and cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vivo Fluorescence Imaging in the NIR-II with Long Circulating Carbon Nanotubes Capable of Ultra-High Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulation and long-term fate of functionalized, biocompatible single-walled carbon nanotubes in mice probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PEG/PEI-functionalized single-walled carbon nanotubes as delivery carriers for doxorubicin: synthesis, characterization, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanomedicinelab.com [nanomedicinelab.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pyrene-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Pyrene-PEG4-acid. Our goal is to equip you with the necessary information to successfully handle this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features influencing solubility?
This compound is a heterobifunctional molecule featuring a hydrophobic pyrene head, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The interplay of these components dictates its solubility. The pyrene moiety provides a strong, non-covalent anchor to graphitic surfaces like carbon nanotubes and graphene through π-π stacking interactions.[1] The PEG4 linker and the carboxylic acid group are designed to enhance its water solubility.[1][2]
Q2: What are the primary factors that control the solubility of this compound in aqueous buffers?
The solubility of this compound is mainly influenced by:
-
pH: The terminal carboxylic acid group is ionizable. At a pH above its acid dissociation constant (pKa), the carboxylic acid deprotonates to a carboxylate, which is significantly more water-soluble. Therefore, increasing the pH of the aqueous buffer is a key strategy to improve solubility.
-
Co-solvents: Due to the hydrophobic nature of the pyrene group, this compound has limited solubility directly in aqueous buffers. It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] The standard procedure is to first dissolve the compound in a minimal amount of an organic solvent to create a concentrated stock solution.
-
Temperature: While temperature can influence solubility, adjusting pH and using co-solvents are more common and effective methods for this compound.
-
Ionic Strength: The concentration of salts in the buffer can also affect solubility. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.
Q3: What is the general recommended method for preparing an aqueous solution of this compound?
The most reliable method is a two-step process:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a water-miscible organic solvent in which it is highly soluble, such as DMSO or DMF.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This method helps to prevent the compound from precipitating out of solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃NO₇ | [3] |
| Molecular Weight | 495.6 g/mol | [3] |
| Recommended Solvents for Stock Solution | DMSO, DMF, DCM | [3][4] |
| Aqueous Solubility | pH-dependent; enhanced in basic buffers | [2][5] |
Table 2: Qualitative Solubility of this compound
| Solvent/Buffer | Solubility | Notes |
| DMSO, DMF | High | Recommended for preparing concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | Solubility is significantly improved at higher pH. Direct dissolution is challenging. |
| Water | Low | The PEG linker improves water solubility compared to pyrene alone, but it is still limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound into a clean, dry microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While gently vortexing the aqueous buffer, add the stock solution dropwise to the desired final concentration.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your downstream application (typically ≤1%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears hazy, this may indicate that the solubility limit has been exceeded.
Troubleshooting Guide
Table 3: Common Issues and Solutions for Dissolving this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Compound does not fully dissolve in the organic solvent. | Insufficient solvent or low temperature. | - Add a small amount of additional solvent.- Gently warm the solution (up to 40°C).- Use sonication for short periods. |
| Precipitation occurs upon addition to aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Increase the pH of the aqueous buffer (e.g., to pH 8.0-8.5).- Add the stock solution more slowly while vigorously stirring.- Decrease the percentage of the organic co-solvent in the final mixture. |
| The final aqueous solution is hazy or turbid. | Formation of fine precipitates or aggregation. | - The solubility limit may have been reached. Centrifuge the solution and use the supernatant.- Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) if compatible with your experiment. |
Visualized Workflows and Logic
References
troubleshooting low fluorescence signal with Pyrene-PEG4-acid probes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-PEG4-acid fluorescent probes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Q1: I am not observing any significant fluorescence from my this compound probe after conjugation to my molecule of interest. What are the possible causes and solutions?
A low or absent fluorescence signal can stem from several factors, ranging from probe integrity to experimental conditions. Here's a systematic guide to troubleshooting this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Probe Degradation | 1. Verify Storage Conditions: this compound should be stored at -20°C, protected from light and moisture.[1][2] Improper storage can lead to degradation. 2. Check Probe Integrity: Before conjugation, dissolve a small amount of the probe in a suitable organic solvent (e.g., DMSO, DMF) and measure its fluorescence spectrum.[2][3] You should observe characteristic pyrene monomer fluorescence with excitation maxima around 313, 326, and 343 nm and emission maxima at approximately 377 and 397 nm.[2][3] |
| Inefficient Conjugation | 1. Verify Activation of Carboxylic Acid: The carboxylic acid group of this compound requires activation, typically with EDC and NHS, to react with primary amines on the target molecule.[4][5] Ensure that your EDC and NHS reagents are fresh and anhydrous.[4] 2. Optimize Reaction pH: The reaction of an NHS-ester with a primary amine is most efficient at a pH between 7.2 and 8.0.[4] Using buffers outside this range can significantly reduce conjugation efficiency. 3. Check for Competing Amines: Ensure your reaction buffer does not contain primary amines (e.g., Tris buffer), as these will compete with your target molecule for reaction with the activated probe.[5] Use amine-free buffers like PBS, HEPES, or borate.[5] 4. Optimize Molar Ratios: A 5- to 20-fold molar excess of the activated linker to the target molecule is a common starting point, but this may require optimization.[4] |
| Fluorescence Quenching | 1. Deoxygenate Solutions: Molecular oxygen is a potent quencher of pyrene fluorescence.[6][7] Deoxygenate your buffers and solutions by purging with an inert gas like nitrogen or argon.[7] 2. Identify Potential Quenchers: Other molecules in your sample, such as certain amino acids (e.g., tryptophan), heavy atoms, or metal ions, can quench pyrene fluorescence.[7][8] If possible, remove these components or use a control sample to assess their effect. 3. Avoid High Probe Concentrations: At high concentrations, pyrene molecules can interact with each other, leading to self-quenching.[7] |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for pyrene.[2][3] 2. Check Slit Widths and Gain: Optimize the excitation and emission slit widths and the detector gain to maximize signal detection without causing saturation.[8] |
Issue 2: Unexpected Excimer Fluorescence
Q2: I am observing a broad, red-shifted emission peak around 460-500 nm in addition to the typical pyrene monomer fluorescence. What does this mean and how can I control it?
The appearance of a broad emission band at longer wavelengths is characteristic of pyrene excimer formation. An excimer is an excited-state dimer that forms when an excited pyrene molecule and a ground-state pyrene molecule are in close proximity (approximately 10 Å).[6][9]
Factors Influencing Excimer Formation:
-
High Local Concentration: The most common cause of excimer formation is a high local concentration of the pyrene probe. This can occur in several scenarios:
-
High Labeling Density: If your target molecule is labeled with multiple this compound probes that are spatially close, intramolecular excimer formation can occur.[9]
-
Aggregation: Aggregation of the labeled target molecule will bring pyrene moieties into close proximity, leading to intermolecular excimer formation.[10]
-
High Overall Concentration: At high concentrations of the labeled molecule in solution, the probability of intermolecular interactions and excimer formation increases.[11]
-
-
Microenvironment: The flexibility and nature of the environment surrounding the pyrene probe can influence its ability to form excimers.[9]
Troubleshooting Excimer Fluorescence:
-
Reduce Labeling Stoichiometry: If you suspect intramolecular excimer formation, reduce the molar ratio of this compound to your target molecule during the conjugation reaction to achieve a lower degree of labeling.
-
Decrease Concentration: To minimize intermolecular excimer formation, perform fluorescence measurements at a lower concentration of your labeled molecule. You can perform a dilution series to see if the excimer-to-monomer fluorescence ratio (E/M) decreases with dilution.[9]
-
Address Aggregation: If aggregation of your target molecule is suspected, try to optimize buffer conditions (e.g., pH, ionic strength) or add stabilizing agents to prevent aggregation.[5]
Frequently Asked Questions (FAQs)
Q3: What are the optimal excitation and emission wavelengths for this compound?
Pyrene has multiple excitation peaks. The most common excitation wavelengths are around 343 nm, 326 nm, and 313 nm.[2][3] The characteristic monomer fluorescence emission consists of several vibronic bands, with the most prominent peaks typically observed around 377 nm and 397 nm.[2][3]
Q4: How does the polarity of the environment affect the fluorescence of this compound?
The fluorescence spectrum of pyrene is highly sensitive to the polarity of its microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the emission spectrum, known as the Py scale, is often used to probe environmental polarity.[11] An increase in the I₁/I₃ ratio indicates a more polar environment.
Q5: What is a typical quantum yield for pyrene?
The fluorescence quantum yield of pyrene can be high, but it is very sensitive to the solvent and the presence of quenchers. In deoxygenated cyclohexane, the quantum yield can be as high as 0.65, while in the presence of air, it drops significantly.
Q6: How can I confirm that my this compound has successfully conjugated to my protein?
You can use several techniques to confirm conjugation:
-
UV-Vis Spectroscopy: Compare the absorbance spectrum of the labeled protein to the unlabeled protein. You should see a new absorbance peak corresponding to the pyrene moiety (around 343 nm).
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate, which should be higher than the unlabeled molecule by the mass of the this compound probe.
-
SDS-PAGE: For proteins, you can run an SDS-PAGE gel and visualize the fluorescence of the pyrene-labeled protein band under UV illumination before staining with Coomassie Blue.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the two-step process of activating the carboxylic acid of this compound using EDC/NHS chemistry and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein of interest in Conjugation Buffer
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of this compound:
-
In a microfuge tube, combine this compound, EDC, and NHS in Activation Buffer. A recommended starting molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).[4]
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Protein:
-
Immediately add the freshly activated this compound solution to the protein solution in the Conjugation Buffer. A starting molar excess of 5- to 20-fold of the activated probe to the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the pyrene-labeled protein from excess probe and reaction byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. usc.gal [usc.gal]
optimizing molar ratio of Pyrene-PEG4-acid to protein for efficient labeling.
Here is a technical support center for optimizing the molar ratio of Pyrene-PEG4-acid to protein for efficient labeling.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals using this compound NHS Ester for protein labeling. The goal is to help you optimize the molar ratio of the reagent to achieve your desired degree of labeling efficiently and consistently.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the labeling process, providing potential causes and actionable solutions.
Q1: What is this compound NHS Ester and why is it used?
This compound N-hydroxysuccinimide (NHS) Ester is a heterobifunctional labeling reagent. It consists of:
-
Pyrene: A fluorescent probe that can be used to study protein conformation and interactions. Its fluorescence emission is sensitive to the local environment and can form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity, which is useful for studying protein-protein interactions.[1]
-
PEG4: A four-unit polyethylene glycol spacer. This hydrophilic spacer enhances the water solubility of the reagent and the final conjugate, provides a flexible arm to reduce steric hindrance, and can help minimize aggregation.[2][3][4]
-
NHS Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (—NH₂) found on the N-terminus of a protein and on the side chain of lysine (Lys, K) residues.[5][6][7]
This reagent is used to fluorescently tag proteins for detection, tracking, and structural studies.[1][8]
Q2: How do I choose a starting molar ratio of this compound to protein?
The optimal molar ratio must be determined empirically for each specific protein and desired Degree of Labeling (DOL).[9][10] However, a common starting point is a 5- to 20-fold molar excess of the this compound NHS ester over the protein.[2][3][10]
Several factors influence this choice:
-
Protein Concentration: Dilute protein solutions (< 2 mg/mL) require a higher molar excess (e.g., 20x to 50x) to achieve the same labeling efficiency as more concentrated solutions.[3][9][10]
-
Number of Available Amines: The number of accessible lysine residues and the N-terminus on the protein surface will affect the reaction.
-
Desired Degree of Labeling (DOL): For a low DOL (e.g., 1-2 labels per protein), start with a lower molar ratio (e.g., 5x to 10x). For a higher DOL, a higher ratio will be needed.
| Protein Concentration | Suggested Starting Molar Ratio (Reagent:Protein) |
| > 5 mg/mL | 5x - 10x |
| 1-5 mg/mL | 10x - 20x |
| < 1 mg/mL | 20x - 50x |
Q3: My labeling efficiency is low or zero. What went wrong?
Low labeling efficiency is the most common problem and can be caused by several factors. Use the troubleshooting flowchart below to diagnose the issue.
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the NHS ester, drastically reducing labeling efficiency.[6][11][12] Always use amine-free buffers like PBS, HEPES, bicarbonate, or borate.[5][6]
-
Incorrect pH: The reaction is highly pH-dependent.[7][13] Below pH 7, the protein's primary amines are protonated (-NH₃⁺) and non-reactive.[6][7] Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly, destroying the reagent before it can react with the protein.[5][14][15] The optimal range is typically pH 7.2-8.5.[6][14]
-
Hydrolyzed Reagent: NHS esters are moisture-sensitive.[6][16] The this compound reagent should be stored with a desiccant at -20°C.[16] Always allow the vial to warm to room temperature before opening to prevent condensation.[3][16] Stock solutions in anhydrous DMSO or DMF should be prepared fresh immediately before use.[3][16]
-
Insufficient Molar Ratio: As discussed in Q2, a low protein concentration requires a higher molar excess of the labeling reagent.[9][10] If efficiency is low, try increasing the molar ratio.
-
Steric Hindrance: The primary amines on your protein may be inaccessible or buried within its folded structure.[6][17]
Q4: What are the consequences of over-labeling my protein?
Yes, over-labeling can be detrimental. While a high DOL might seem desirable for signal strength, it can lead to several problems:[18]
-
Protein Aggregation/Precipitation: Pyrene is hydrophobic. Attaching too many pyrene molecules can decrease the solubility of the protein, causing it to aggregate and precipitate out of solution.[18]
-
Loss of Biological Activity: If labeling occurs at or near an active site or binding interface, it can disrupt the protein's function.[17][18]
-
Fluorescence Quenching: At very high labeling densities, pyrene molecules can quench each other's fluorescence, leading to a decrease in signal intensity rather than an increase.[18]
It is crucial to perform a functional assay (e.g., ELISA, binding assay) on your labeled protein to ensure its activity is not compromised.[10]
Q5: How do I remove unreacted this compound after the reaction?
It is essential to remove all non-conjugated reagent for accurate determination of the DOL and to prevent interference in downstream applications.[18][19] Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method. It separates the larger protein conjugate from the smaller, unreacted reagent.[18][20][21]
-
Dialysis / Ultrafiltration: Effective for removing small molecules from proteins by exchanging the buffer.[11][18]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol provides a general guideline. Optimization is required for specific proteins and desired outcomes.[6]
A. Materials
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)
-
This compound NHS Ester
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Purification column (e.g., desalting column for SEC)
B. Procedure
-
Prepare Protein Solution: Adjust the concentration of your protein to 1-5 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10][13]
-
Prepare Reagent Stock Solution: Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening.[16] Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. This solution should be used immediately.[2][16]
-
Calculate Molar Ratio: Determine the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., start with a 20-fold molar excess).[9]
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][10]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[2] This step consumes any unreacted NHS ester.
-
Purification: Purify the protein conjugate from the unreacted reagent and byproducts using a desalting column, dialysis, or another appropriate method.[3]
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of pyrene molecules conjugated to each protein molecule.[22] It can be determined using a UV-Vis spectrophotometer.[23]
A. Information Needed
-
Molar extinction coefficient of your protein at 280 nm (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
).ϵprot -
Molar extinction coefficient of Pyrene at its absorbance maximum (~340 nm) (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
). A typical value is ~40,000 M⁻¹cm⁻¹.[1]ϵdye -
Correction Factor (CF): The ratio of the dye's absorbance at 280 nm to its absorbance at its
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
(A₂₈₀/Aₘₐₓ). This accounts for the dye's contribution to the absorbance at 280 nm.[19][23]λmax
B. Procedure
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
of pyrene (~340 nm, Aₘₐₓ). Dilute the sample if necessary to keep the absorbance reading below 2.0.[18][19]λmax -
Calculate Protein Concentration:
-
First, correct the absorbance at 280 nm for the contribution from the pyrene dye:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
[23]Aprot=A280−(Amax×CF) -
Then, calculate the molar concentration of the protein using the Beer-Lambert law:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
[23]Cprot(M)=ϵprotAprot
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the pyrene dye:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
[23]Cdye(M)=ϵdyeAmax
-
-
Calculate DOL:
Example DOL Results for an IgG Antibody (150 kDa)
| Molar Ratio (Input) | Resulting DOL (Output) | Protein Activity | Observations |
| 5:1 | 1.8 | 98% | Clear solution, good labeling. |
| 10:1 | 3.5 | 95% | Optimal result for most applications. |
| 20:1 | 6.1 | 85% | Slight decrease in activity noted. |
| 40:1 | 9.7 | 60% | Some haziness (slight aggregation) observed. |
Data & Reaction Schematics
NHS Ester Stability
The primary competing reaction is the hydrolysis of the NHS ester, which is highly dependent on pH. Higher pH increases the rate of hydrolysis, reducing the amount of active reagent available for conjugation.[5][14][15]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[5][15] |
| 8.0 | 4°C | ~ 1 hour |
| 8.6 | 4°C | 10 minutes[5][15] |
Labeling Reaction
The reaction involves the nucleophilic attack of a deprotonated primary amine from the protein on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[5]
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 21. stackwave.com [stackwave.com]
- 22. Degree of labeling (DOL) step by step [abberior.rocks]
- 23. spectra.arizona.edu [spectra.arizona.edu]
challenges in Pyrene-PEG4-acid conjugation and how to overcome them
Technical Support Center: Pyrene-PEG4-acid Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful conjugation of this compound to primary amine-containing molecules using carbodiimide chemistry.
Troubleshooting Guide
This section addresses specific issues you may encounter during the conjugation process in a question-and-answer format.
Question 1: Why is my final conjugation yield extremely low or non-existent?
Answer: Low or no yield is the most common challenge and can stem from several factors. A systematic approach is crucial for diagnosis.[1][2]
-
Inactive Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are highly sensitive to moisture.[1][3] If stored improperly or if the reagents are old, they will hydrolyze and become inactive. Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[3][4][5] Prepare EDC and NHS solutions immediately before use.[3][6]
-
Suboptimal pH Conditions: The two key steps in the reaction have different optimal pH ranges.
-
Activation Step: The activation of the this compound's carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][3][7][8]
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a pH of 7.2-8.5.[1][9][10]
-
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, significantly reducing the yield of your desired conjugate.[1][10][11]
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous solutions at higher pH values.[9][10][12] This competing reaction converts the activated ester back to the unreactive carboxylic acid.[1] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[7][9] It is critical to add your amine-containing molecule promptly after the activation step.[1]
Diagram: Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree to diagnose causes of low conjugation yield.
Question 2: My purified product contains significant impurities. What are they and how can I remove them?
Answer: Common impurities include unreacted starting materials (this compound and your amine-containing molecule), hydrolyzed this compound, and EDC-related byproducts like N-acylisourea.[1] A robust purification strategy is essential.
-
Size Exclusion Chromatography (SEC): This is highly effective for separating the larger PEGylated conjugate from smaller molecules like unreacted linkers and byproducts.[1][]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity.[] The pyrene group is very hydrophobic, making RP-HPLC an excellent choice for purifying the conjugate and separating it from less hydrophobic impurities.[14]
-
Dialysis/Diafiltration: Useful for removing small molecule impurities from large biomolecule conjugates, such as proteins.[1][15]
Question 3: How can I confirm that my conjugation was successful?
Answer: A combination of analytical techniques is recommended for unambiguous confirmation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the formation of the conjugate by identifying the expected molecular weight.
-
HPLC/UPLC: Analytical reverse-phase HPLC can show the disappearance of starting materials and the appearance of a new, typically more retained, product peak.[16]
-
NMR Spectroscopy (¹H NMR): Provides detailed structural information, allowing you to identify characteristic peaks from both the pyrene moiety and your target molecule within the same structure.[17]
-
UV-Vis and Fluorescence Spectroscopy: The pyrene group has a distinct absorbance and fluorescence profile. Observing this profile in your purified product confirms the presence of the pyrene tag.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents to use? A1: The optimal ratios require empirical determination, but a good starting point is a molar excess of EDC and NHS relative to the this compound to ensure efficient activation.[2] A common ratio is 1:2:2 (Acid:EDC:NHS).[2][18] The ratio of activated this compound to your amine-containing molecule should also be optimized; a 10- to 20-fold molar excess of the activated acid is often used to drive the reaction to completion.[11][19]
Q2: What are the best solvents for this reaction? A2: For reactions involving organic-soluble molecules, anhydrous polar aprotic solvents like DMF or DMSO are recommended to prevent premature hydrolysis of reagents.[20] For conjugations to biological molecules like proteins, aqueous buffers are necessary. In this case, a two-step pH adjustment is critical: perform the acid activation in an appropriate buffer like MES at pH 5.0-6.0, then adjust the pH to 7.2-8.0 with a buffer like PBS before adding the protein.[1][3][7]
Q3: How should I store this compound and the final conjugate? A3: this compound should be stored desiccated at -20°C.[3] The final conjugate should be protected from light. Depending on the stability of the conjugated molecule, it can be stored in a suitable buffer at -20°C or -80°C.
Q4: How do I stop (quench) the reaction? A4: To stop the reaction and consume any unreacted NHS esters, you can add a small molecule with a primary amine.[3][6] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine added to a final concentration of 20-100 mM.[6][10][19][21]
Data Presentation
Use the following tables as templates to log and compare your experimental results during optimization.
Table 1: Optimization of Reaction pH
| Experiment ID | Activation Buffer (pH) | Coupling Buffer (pH) | Reaction Time (h) | Temperature (°C) | Molar Ratio (Acid:Amine) | Yield (%) |
|---|---|---|---|---|---|---|
| OPT-pH-01 | MES (5.0) | PBS (7.2) | 2 | 25 | 10:1 | |
| OPT-pH-02 | MES (6.0) | PBS (7.2) | 2 | 25 | 10:1 | |
| OPT-pH-03 | MES (6.0) | PBS (8.0) | 2 | 25 | 10:1 |
| OPT-pH-04 | MES (6.0) | Borate (8.5) | 2 | 25 | 10:1 | |
Table 2: HPLC Analysis of a Typical Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Notes |
|---|---|---|---|
| Amine-Containing Molecule | 5.2 | 15 | Starting Material |
| This compound | 12.8 | 35 | Starting Material (Hydrolyzed) |
| Pyrene-PEG4-Conjugate | 18.5 | 45 | Desired Product (More Hydrophobic) |
| EDC/NHS Byproducts | < 3.0 | 5 | Water-soluble byproducts |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is designed for conjugating to primary amines (e.g., lysine residues) on a protein in an aqueous environment.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[21]
-
Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5[21]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[21]
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[6]
-
Prepare the protein solution at 1-5 mg/mL in Coupling Buffer. If the protein's storage buffer contains amines, exchange it into the Coupling Buffer using a desalting column.
-
-
Activation of this compound (Step 1):
-
In a microfuge tube, add a 10- to 50-fold molar excess of this compound (from stock solution) relative to the protein.
-
Add Activation Buffer to the tube.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the this compound).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[2][19]
-
-
Conjugation to Protein (Step 2):
-
Immediately add the activated this compound solution to your protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.[2]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][22]
-
-
Quenching:
-
Purification:
-
Purify the Pyrene-PEG4-protein conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Visualizations
Diagram: General Experimental Workflow
Caption: The general workflow for this compound conjugation.
Diagram: Chemical Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
reducing non-specific binding of Pyrene-PEG4-acid conjugates in cell assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrene-PEG4-acid conjugates to help reduce non-specific binding in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound conjugates in cell assays?
A1: Non-specific binding of these conjugates typically arises from a combination of factors:
-
Hydrophobic Interactions: The pyrene moiety is a polycyclic aromatic hydrocarbon, which is inherently hydrophobic. This can lead to non-specific binding to hydrophobic regions of cellular components, such as lipid membranes and proteins.[1]
-
Electrostatic Interactions: The terminal carboxylic acid group is negatively charged at physiological pH. This can cause non-specific binding to positively charged areas on the cell surface or intracellularly.
-
Conjugate Aggregation: Pyrene derivatives have a known tendency to form aggregates or excimers in aqueous solutions.[2][3] These aggregates can bind non-specifically to cells, leading to bright, punctate background staining.
-
Suboptimal Assay Conditions: Factors like inappropriate conjugate concentration, insufficient blocking, or inadequate washing can significantly contribute to high background signals.[4][5]
Q2: How does the PEG4 linker help, and what are its limitations?
A2: The polyethylene glycol (PEG) linker is included to increase the hydrophilicity of the conjugate. It creates a flexible, steric "cloud" around the pyrene molecule, which helps to shield it and reduce non-specific hydrophobic interactions. However, a short linker like PEG4 may not be sufficient to completely prevent non-specific binding, especially if the conjugate concentration is too high or if blocking is inadequate.
Q3: Can I expect autofluorescence to be an issue when using a pyrene-based probe?
A3: Yes, autofluorescence can be a significant source of background, particularly in the blue-to-green region of the spectrum where pyrene monomers emit.[5] Cells and tissues contain endogenous molecules like NADH and riboflavins that fluoresce in this range. It is crucial to include an "unstained cells" control to assess the level of autofluorescence in your specific cell type under your imaging conditions.[6]
Q4: What is the first step I should take to troubleshoot high background fluorescence?
A4: The first and most critical step is to perform a titration of your this compound conjugate.[5] Using an excessively high concentration is one of the most common causes of non-specific binding. By testing a range of concentrations, you can identify the optimal concentration that provides a good specific signal with minimal background.[5][7]
Troubleshooting Guide
This section provides solutions to common problems encountered during cell assays with this compound conjugates.
| Problem Identified | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse background across the entire sample. | 1. Conjugate concentration is too high.[5]2. Inadequate blocking of non-specific sites.[4]3. Insufficient washing.[8] | 1. Optimize Conjugate Concentration: Perform a serial dilution to find the lowest concentration that gives a robust specific signal.[5]2. Optimize Blocking Step: Increase blocking incubation time (e.g., to 1 hour). Try different blocking agents (see Table 1).[4]3. Improve Washing: Increase the number and duration of wash steps (e.g., 4-5 washes of 5 minutes each). Use a wash buffer containing a mild detergent like 0.05% Tween-20.[8] |
| Bright, punctate (dot-like) background staining. | 1. Conjugate Aggregation: Pyrene conjugates can self-aggregate in aqueous buffers.[2] | 1. Pre-clear Conjugate Solution: Before adding to cells, centrifuge the conjugate solution at high speed (>14,000 x g) for 15-20 minutes to pellet aggregates. Use only the supernatant.[9]2. Sonication: Briefly sonicate the stock solution before dilution.3. Filter Buffers: Ensure all buffers are freshly prepared and filtered (0.2 µm filter) to remove particulates. |
| Signal is weak or absent. | 1. Conjugate concentration is too low.2. Photobleaching during imaging. | 1. Increase Conjugate Concentration: If background is not an issue, try a higher concentration based on your titration experiment.2. Use Antifade Mountant: Mount coverslips with a high-quality antifade mounting medium.[10]3. Minimize Light Exposure: Reduce exposure time and laser power during image acquisition. Store slides in the dark.[6] |
| High background in unstained control cells. | 1. Cellular Autofluorescence: Endogenous fluorophores in the cells.[5][6] | 1. Spectral Separation: If possible, use imaging filters that minimize the detection of autofluorescence.2. Background Subtraction: Use image analysis software to subtract the average background intensity from your images.3. Use a Quenching Agent: Consider commercial autofluorescence quenching reagents if the problem is severe.[5] |
Data Presentation
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. The ideal blocker saturates non-specific binding sites without interfering with the specific signal.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | Inexpensive, readily available, effective for blocking general protein-binding sites.[11][12] | Can contain bovine IgG, which may cause issues if using anti-bovine secondary antibodies.[13] May not be as effective as casein for some hydrophobic interactions.[13][14] |
| Normal Serum (e.g., Goat, Donkey) | 1-10% (v/v) in PBS | Contains a complex mixture of proteins that can effectively block a wide range of non-specific sites, including Fc receptors.[11][12] | Must match the host species of the secondary antibody to prevent cross-reactivity.[11] More expensive than BSA. |
| Casein / Non-fat Dry Milk | 1-5% (w/v) in PBS/TBS | Very effective at blocking hydrophobic interactions.[1][13] Inexpensive. | May contain phosphoproteins and biotin, which can interfere with certain assays (e.g., phosphoprotein detection).[14] Can contain bacterial debris with antigens.[14] |
| Commercial/Proprietary Buffers | Varies | Often optimized for low background and long-term stability. Some are protein-free, avoiding cross-reactivity issues.[11][15] | Generally more expensive. The exact composition is often unknown. |
Finding: In an ELISA-based comparison, casein was found to be a superior blocking agent to BSA and newborn calf serum, with the study suggesting that smaller molecules in the casein preparation were more effective at penetrating and blocking non-specific sites.[1]
Experimental Protocols
Protocol 1: Staining Adherent Cells with this compound Conjugate
This protocol provides a starting point for optimizing your cell staining procedure to minimize non-specific binding.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
This compound conjugate stock solution (e.g., in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (optional, for intracellular targets): 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS with 0.05% Tween-20 (PBST).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Antifade Mounting Medium.
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 50-70%) on coverslips.
-
Preparation of Conjugate: a. Thaw the this compound conjugate stock solution. b. Centrifuge the stock solution at >14,000 x g for 15 minutes at 4°C to pellet any aggregates. c. Dilute the supernatant to the desired final concentration in Blocking Buffer. It is critical to prepare this solution fresh just before use.
-
Cell Fixation: a. Gently aspirate the culture medium from the wells. b. Wash the cells twice with PBS. c. Add Fixative Solution to cover the cells and incubate for 15-20 minutes at room temperature. d. Wash the cells 3 times with PBS for 5 minutes each.[16]
-
Permeabilization (if required): a. If your target is intracellular, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. b. Wash the cells 3 times with PBS for 5 minutes each.[16]
-
Blocking: a. Add Blocking Buffer to each well, ensuring the coverslips are fully covered. b. Incubate for at least 1 hour at room temperature with gentle agitation.[17]
-
Staining: a. Aspirate the Blocking Buffer. b. Add the freshly prepared, pre-cleared this compound conjugate solution to the cells. c. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells 4-5 times with Wash Buffer (PBST) for 5 minutes each with gentle agitation.[8] c. Perform a final wash with PBS to remove any residual detergent.
-
Mounting: a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto glass slides using a drop of antifade mounting medium. c. Seal the edges of the coverslip with nail polish and allow it to dry.
-
Imaging: a. Store slides at 4°C in the dark until ready for imaging. b. Include appropriate controls: unstained cells (for autofluorescence) and cells stained with a vehicle control (e.g., buffer with DMSO if used for stock).
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: General experimental workflow for cell staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A pyrene-benzthiazolium conjugate portraying aggregation induced emission, a ratiometric detection and live cell visualization of HSO3(.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. techbullion.com [techbullion.com]
- 13. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. arigobio.com [arigobio.com]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
improving the efficiency of EDC/NHS activation of Pyrene-PEG4-acid
Welcome to the technical support center for the EDC/NHS activation of Pyrene-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the EDC/NHS activation of this compound in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Q: My final product yield is significantly lower than expected. What are the likely causes?
A: Low conjugation yield is a frequent challenge in EDC/NHS chemistry. The primary causes often relate to reagent quality, reaction conditions, or the presence of competing nucleophiles.[1]
-
Inactive Reagents: Both EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[2] To prevent degradation, store reagents desiccated at -20°C and allow them to warm to room temperature before opening to avoid condensation.[1] It is always recommended to use freshly prepared solutions of EDC and NHS.[3]
-
Suboptimal pH: The two-step EDC/NHS reaction is highly pH-dependent. The initial activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[4] The subsequent coupling of the NHS-activated molecule to a primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[1] Performing the reaction outside of these optimal pH ranges can significantly decrease efficiency.[5]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction, reducing your yield.[6]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis, which regenerates the original carboxylic acid.[7][8] This hydrolysis is accelerated at neutral and higher pH values.[5] Therefore, it is crucial to perform the conjugation step immediately after the activation step.[6]
Issue 2: Precipitation Observed During the Reaction
Q: I am observing precipitation in my reaction mixture. What could be causing this?
A: Precipitation of either the reagents or the molecules involved in the conjugation can significantly impact your results.
-
High EDC Concentration: Using a large excess of EDC can sometimes lead to precipitation.[9] If you observe this, try reducing the molar excess of EDC.
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes lead to the aggregation of protein substrates. Ensure your protein is soluble and stable in the chosen reaction buffers. It is advisable to maintain the reaction pH at least 1-2 units away from the isoelectric point (pI) of your protein to prevent aggregation.[5] A buffer exchange step may be necessary to ensure compatibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC, NHS, and this compound?
A1: The optimal molar ratios can vary depending on the specific application and the concentration of reactants. However, a common starting point is to use a molar excess of EDC and NHS over the this compound.
| Reagent | Recommended Molar Excess (over Carboxyl Groups) | Rationale |
| EDC | 2-10 fold | Ensures efficient activation of the carboxylic acid.[2] |
| NHS/Sulfo-NHS | 2-5 fold | Stabilizes the active intermediate, improving coupling efficiency.[2] A common EDC:NHS ratio is 1:1 or 1:1.2.[2] |
Q2: Which buffers are recommended for the EDC/NHS activation of this compound?
A2: It is critical to use buffers that do not contain primary amines or carboxylates.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[1]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for this step.[1] Other suitable options include borate or sodium bicarbonate buffers.[1]
Q3: What are the recommended reaction times and temperatures?
A3: Reaction times and temperatures can be optimized to improve coupling efficiency. A typical protocol involves incubating the activation mixture for 15-30 minutes at room temperature.[2] The subsequent conjugation reaction can be performed for 1-2 hours at room temperature or overnight at 4°C.[2] Longer incubation times at lower temperatures can sometimes enhance the yield and minimize the risk of aggregation.[2]
Q4: How can I quench the reaction?
A4: Quenching is an important step to stop the reaction and deactivate any unreacted NHS esters. This can be achieved by adding a quenching agent containing a primary amine.
| Quenching Agent | Final Concentration | Purpose |
| Hydroxylamine | 10-50 mM | Hydrolyzes unreacted NHS esters.[1] |
| Tris or Glycine | 20-50 mM | Reacts with and deactivates any remaining NHS esters.[6] |
| 2-Mercaptoethanol | 20 mM | Quenches unreacted EDC.[1] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Primary Amine-Containing Molecule
This protocol is recommended for most applications as it minimizes potential side reactions.[8]
Materials:
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[10]
-
Amine-containing target molecule
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[12]
-
Prepare a solution of this compound in Activation Buffer.
-
Prepare a solution of your amine-containing target molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Removal of Excess Reagents (Recommended):
-
To prevent unwanted side reactions, remove excess EDC and its byproducts using a desalting column equilibrated with Coupling Buffer.[1] This step also serves to adjust the pH for the subsequent coupling reaction.
-
-
Conjugation to the Target Molecule:
-
Immediately add the activated this compound solution to the solution of your amine-containing target molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other reaction byproducts.[1]
-
Visualizing the Process
To better understand the chemical reactions and troubleshooting workflow, refer to the diagrams below.
Caption: EDC/NHS activation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
dealing with hydrolysis of activated Pyrene-PEG4-acid NHS ester
Welcome to the Technical Support Center for Pyrene-PEG4-acid NHS Ester. This guide provides troubleshooting advice and answers to frequently asked questions to help you successfully use this reagent in your experiments, with a focus on mitigating hydrolysis-related issues.
Troubleshooting Guide: Dealing with Hydrolysis
Hydrolysis of the N-hydroxysuccinimide (NHS) ester is a primary competing reaction that can significantly lower the efficiency of your conjugation reaction. The following guide will help you identify and resolve common issues related to the hydrolysis of this compound NHS ester.
Low or No Conjugation Efficiency
Q1: I am observing very low or no labeling of my protein/peptide with this compound NHS ester. What are the likely causes related to hydrolysis?
A1: Low conjugation efficiency is often a direct consequence of the hydrolysis of the NHS ester group, which renders the reagent inactive. Here are the potential causes and solutions:
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[1] At a low pH, the primary amine is protonated and less nucleophilic, while at a high pH, the rate of hydrolysis of the NHS ester increases significantly.[1][2]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[3][6]
-
Hydrolyzed Reagent: The this compound NHS ester may have hydrolyzed due to improper storage or handling. NHS esters are moisture-sensitive.[7][8]
-
Low Concentration of Target Molecule: In dilute solutions of your target molecule, the competing hydrolysis reaction can be more pronounced.[1][3]
-
Solution: If possible, increase the concentration of your protein or peptide to favor the conjugation reaction. A concentration of 1-10 mg/mL is often recommended.[4]
-
Reagent Solubility Issues
Q2: My this compound NHS ester is not dissolving or is precipitating when added to my aqueous reaction buffer. How can I resolve this?
A2: While the PEG4 linker enhances water solubility, issues can still arise.[9][10]
-
Poor Aqueous Solubility: Non-sulfonated NHS esters can have limited solubility in aqueous buffers.[3]
-
Solution: Dissolve the this compound NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][4] Ensure the final concentration of the organic solvent is low (typically ≤10%) to avoid denaturation of your protein.[7][11]
-
High Background or Non-Specific Binding
Q3: I am observing high background or non-specific binding in my downstream applications after conjugation. Could this be related to hydrolysis?
A3: Yes, this can be an indirect consequence of issues in the conjugation reaction.
-
Unreacted/Hydrolyzed Reagent: Insufficient quenching or purification can leave unreacted or hydrolyzed reagent in your sample.
-
Solution: After the incubation period, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[1][12] This will react with any remaining active NHS ester. Subsequently, purify your conjugate using methods like desalting columns or dialysis to remove unreacted and hydrolyzed reagents.[12]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for reacting this compound NHS ester with a primary amine?
A4: The optimal pH is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1][3] For many applications, a starting pH of 8.3-8.5 is ideal.[4][5]
Q5: Which buffers are recommended for NHS ester conjugations?
A5: Amine-free buffers are essential. Commonly used buffers include:
Q6: How stable is this compound NHS ester in aqueous solution?
A6: The stability of NHS esters in aqueous solutions is highly pH-dependent and decreases as the pH increases. The half-life of an NHS ester can be several hours at pH 7 but may decrease to just minutes at pH 8.6.[6] Therefore, it is crucial to prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly.[1]
Q7: Can I prepare a stock solution of this compound NHS ester in DMSO and store it?
A7: Yes, you can prepare stock solutions in an anhydrous organic solvent like DMSO or DMF. These solutions are more stable than aqueous solutions and can be stored for 1-2 months at -20°C if kept dry.[5] However, for optimal reactivity, it is always best to prepare the stock solution fresh just before the experiment.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful NHS ester conjugation reactions, with a focus on minimizing hydrolysis.
| Parameter | Recommended Range/Value | Rationale | Citations |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | [1][3] |
| Optimal pH | 8.3 - 8.5 | Maximizes amine reactivity while managing hydrolysis. | [4][5] |
| NHS Ester Half-life | ~4-5 hours at pH 7 (0°C) | Demonstrates pH-dependent stability. | [6] |
| ~10 minutes at pH 8.6 (4°C) | [6] | ||
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentration favors conjugation over hydrolysis. | [4] |
| Molar Excess of NHS Ester | 5- to 20-fold over protein | A starting point to drive the reaction; may need optimization. | [1] |
| Reaction Temperature | Room temperature or 4°C | Lower temperature slows hydrolysis but requires longer incubation. | [7] |
| Reaction Time | 1-2 hours at RT; 2-12 hours at 4°C | Dependent on temperature and reactivity of the target molecule. | [1][7] |
| Final Organic Solvent | ≤ 10% | Prevents denaturation of most proteins. | [7][11] |
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for conjugating this compound NHS ester to a protein. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in the reaction buffer.
-
Prepare the NHS Ester Stock Solution: Immediately before use, allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration does not exceed 10%.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted and hydrolyzed this compound NHS ester and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Visualizations
Signaling Pathways and Workflows
Caption: Competing reaction pathways for this compound NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Pyrene PEG NHS [nanocs.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Pyrene-PEG4-acid Protein Conjugates
Welcome to the technical support center for the purification of Pyrene-PEG4-acid protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these fluorescently-labeled protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound protein conjugates?
The primary challenges stem from the physicochemical properties of the pyrene moiety and the heterogeneity of the conjugation reaction. The pyrene group is highly hydrophobic, which can lead to aggregation and non-specific binding during purification.[1] The conjugation reaction itself often results in a mixture of the desired conjugate, unreacted protein, free this compound, and potentially multi-PEGylated species.
Q2: Which purification techniques are most suitable for this compound protein conjugates?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger protein conjugate from the smaller, unreacted this compound.[2][]
-
Hydrophobic Interaction Chromatography (HIC): Exploits the hydrophobicity of the pyrene group to separate the conjugate from the less hydrophobic unreacted protein.[][4]
-
Dialysis/Tangential Flow Filtration (TFF): Effective for removing small molecules like unreacted this compound and for buffer exchange.[5][6]
Q3: How does the hydrophobicity of pyrene affect the purification process?
The hydrophobicity of pyrene can cause the protein conjugate to aggregate, especially at high concentrations or in buffers with high ionic strength.[1][7] This property can be leveraged in HIC for purification, but it can also lead to product loss due to non-specific binding to chromatography resins and surfaces. Careful selection of buffers, additives, and chromatography media is crucial.
Q4: How can I determine the degree of labeling (DOL) of my this compound protein conjugate?
The degree of labeling, or the average number of pyrene molecules per protein, can be determined using UV-Vis spectrophotometry.[8][9][10] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of pyrene (around 340 nm). A correction factor is needed to account for the absorbance of the pyrene label at 280 nm.[11]
Troubleshooting Guides
Issue 1: Protein Aggregation or Precipitation During/After Purification
Possible Causes:
-
High Hydrophobicity: The pyrene moiety significantly increases the hydrophobicity of the protein, promoting self-association and aggregation.[1][7]
-
High Protein Concentration: Increased intermolecular interactions at high protein concentrations can lead to aggregation.[12]
-
Suboptimal Buffer Conditions: The pH of the buffer being close to the protein's isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[12] High salt concentrations used in HIC can also sometimes induce precipitation.[4]
-
Over-labeling: A high degree of labeling can drastically alter the protein's surface properties, leading to insolubility.[7]
Solutions:
-
Optimize Buffer Conditions:
-
Control Protein Concentration: Work with lower protein concentrations during purification and for final storage.[12] If a high concentration is required, perform a final concentration step after purification in an optimized buffer.
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of the this compound to the protein during the conjugation reaction to avoid over-labeling.[7]
-
For HIC: If precipitation occurs upon adding high salt, perform small-scale solubility tests to determine the optimal salt concentration for binding without causing precipitation.[4]
Issue 2: Poor Separation of Conjugate from Unreacted Protein
Possible Causes:
-
Inappropriate Purification Technique: The chosen method may not provide sufficient resolution. For example, SEC may not resolve species with small differences in size.
-
Non-Optimal Chromatography Conditions: The column, mobile phase, or gradient may not be optimized for the specific conjugate.
-
Low Degree of Labeling: If only a small fraction of the protein is labeled, the change in physicochemical properties might be insufficient for separation.
Solutions:
-
Employ Orthogonal Techniques: Combine different purification methods. For instance, use HIC to separate based on hydrophobicity, followed by SEC as a polishing step to remove any remaining aggregates or free label.
-
Optimize HIC:
-
Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). A less hydrophobic resin may be necessary if the conjugate binds too tightly.
-
Salt and Gradient: Optimize the type and concentration of salt in the binding buffer and the gradient for elution. A shallower gradient can improve resolution.
-
-
Optimize SEC:
-
Column Selection: Ensure the SEC column has the appropriate molecular weight fractionation range to separate the conjugate from the unconjugated protein.[14]
-
Mobile Phase: Include additives like arginine in the mobile phase to reduce non-specific interactions with the column matrix, which can cause peak tailing and poor resolution.[14]
-
Issue 3: Low Recovery of the Purified Conjugate
Possible Causes:
-
Non-Specific Binding: The hydrophobic pyrene group can cause the conjugate to adsorb to chromatography columns, filter membranes, and tubing.
-
Aggregation and Precipitation: Aggregated protein can be lost during centrifugation or filtration steps and may not elute properly from chromatography columns.
-
Instability of the Conjugate: The conjugate may be unstable under the purification conditions, leading to degradation.
Solutions:
-
Minimize Non-Specific Binding:
-
Use low-protein-binding tubes and filter membranes.
-
Include non-ionic detergents (e.g., 0.01% Tween-20) in buffers to reduce hydrophobic interactions with surfaces.
-
For HIC, if the conjugate binds irreversibly, try a less hydrophobic resin or elute with a buffer containing a non-polar solvent like isopropanol or ethylene glycol (use with caution as it may affect protein stability).
-
-
Address Aggregation: Refer to the troubleshooting guide for aggregation (Issue 1).
-
Ensure Stability: Perform purification steps at a lower temperature (e.g., 4°C) if the protein is known to be temperature-sensitive. Minimize the duration of each purification step.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Protein Conjugates
| Purification Method | Principle of Separation | Advantages | Disadvantages | Key Considerations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Effective for removing unreacted this compound. Can also remove aggregates. | May have limited resolution between the conjugate and unconjugated protein if the size difference is small. | Select a column with an appropriate molecular weight range. The addition of PEG increases the hydrodynamic radius more than the molecular weight alone would suggest.[15] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Good for separating the pyrene-labeled conjugate from the unlabeled protein. | High salt concentrations can sometimes induce aggregation.[4] The conjugate may bind very tightly, leading to low recovery. | Screen different resins (e.g., Phenyl, Butyl) and optimize salt concentration and gradient. |
| Dialysis / Tangential Flow Filtration (TFF) | Molecular Weight Cutoff | Simple and effective for removing small molecules and for buffer exchange.[5] TFF is scalable. | Does not separate the conjugate from the unreacted protein. Can be time-consuming (Dialysis).[6] | Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the protein's molecular weight (typically 1/3 to 1/5). |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol provides a general method for the initial cleanup of the conjugation reaction mixture to remove free this compound.
-
Column and System Preparation:
-
Select an SEC column with a fractionation range suitable for the molecular weight of your protein conjugate.
-
Equilibrate the SEC system and column with at least two column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm low-protein-binding syringe filter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[14]
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the eluate at 280 nm (for protein) and ~340 nm (for pyrene).
-
Collect fractions corresponding to the peaks. The first major peak should be the this compound protein conjugate, followed by the unconjugated protein (if resolved) and then the free this compound.
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence and purity of the conjugate.
-
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate the this compound protein conjugate from the unreacted protein.
-
Buffer Preparation:
-
Binding Buffer: High salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Column and System Preparation:
-
Select a HIC column (e.g., Phenyl Sepharose).
-
Equilibrate the column with Binding Buffer for at least five column volumes.
-
-
Sample Preparation and Loading:
-
Add ammonium sulfate to the sample (from SEC or dialysis) to match the concentration in the Binding Buffer. Perform this step gradually on ice to avoid precipitation.
-
Centrifuge the sample to remove any precipitate and load the supernatant onto the column.
-
-
Washing and Elution:
-
Wash the column with Binding Buffer until the baseline returns to zero to remove any unbound material.
-
Elute the bound proteins using a linear gradient from the Binding Buffer to the Elution Buffer. The more hydrophobic this compound conjugate is expected to elute at a lower salt concentration than any more hydrophobic impurities and after the less hydrophobic unconjugated protein.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the gradient and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the pure conjugate.
-
Protocol 3: Determination of Degree of Labeling (DOL)
-
Sample Preparation: The protein conjugate must be highly purified and free of any unreacted pyrene label.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of pyrene (~340 nm, Apyrene).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the pyrene at 280 nm:
-
Protein Concentration (M) = [A280 - (Apyrene × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 / Amax of the free this compound label).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the pyrene dye is calculated using the Beer-Lambert law:
-
Pyrene Concentration (M) = Apyrene / εpyrene
-
Where εpyrene is the molar extinction coefficient of the this compound at its absorbance maximum.
-
-
The DOL is the ratio of the molar concentration of the pyrene to the molar concentration of the protein:
-
DOL = Pyrene Concentration (M) / Protein Concentration (M)
-
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrene-PEG4-acid Coupling to Primary Amines
Welcome to the technical support center for optimizing the conjugation of Pyrene-PEG4-acid to primary amines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during this bioconjugation process, with a specific focus on the critical role of reaction pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound to primary amines using the EDC/NHS method.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the carboxylic acid: The pH during the activation step with EDC and NHS is too high or too low.[1][2][3] | Perform the activation step in a slightly acidic buffer, such as 0.1 M MES, at a pH of 4.5-6.0.[1][4][5][6] |
| Hydrolysis of the NHS-ester intermediate: The pH during the coupling step is too high, or there is a significant delay between activation and coupling.[2][3][7] | Immediately proceed with the coupling step after activation. Maintain the coupling reaction pH between 7.2 and 8.5.[4][6][8] Avoid pH values above 8.5, as the rate of hydrolysis increases significantly.[1][6] | |
| Inactive EDC or NHS reagents: Reagents have been compromised by moisture.[2][7] | Store EDC and NHS desiccated at -20°C.[3] Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[3] Prepare EDC and NHS solutions fresh before each use.[3] | |
| Use of inappropriate buffers: The presence of competing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) in the reaction buffers.[4][5][7] | For the activation step, use a non-amine, non-carboxylate buffer like MES.[1][6] For the coupling step, use buffers such as PBS, borate, or bicarbonate.[4][5][9] | |
| Inconsistent Results Between Experiments | Poor pH control: Inaccurate pH measurements or insufficient buffer capacity.[1][4] | Calibrate the pH meter regularly.[4] Ensure the buffer has sufficient capacity to maintain the desired pH throughout the reaction.[4] |
| Variability in reagent preparation: Inconsistent concentrations of EDC, NHS, or the reactants. | Prepare fresh stock solutions of all reagents before starting the experiment. Use precise weighing and dilution techniques. | |
| Precipitation During the Reaction | Protein aggregation: Changes in pH or the addition of reagents can cause the protein to precipitate.[3] | Ensure the protein is soluble and stable in the chosen reaction buffers.[3][9] Consider performing a buffer exchange before the reaction.[3][9] |
| High concentration of EDC: A large excess of EDC can sometimes lead to protein precipitation.[3] | If precipitation is observed after adding EDC, try reducing the molar excess used.[3] | |
| Solvent incompatibility: If using an organic solvent to dissolve this compound, it may not be fully miscible with the aqueous reaction buffer.[3] | Ensure that the final concentration of the organic solvent is low and does not cause precipitation of the amine-containing molecule.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS coupling of this compound to a primary amine?
A1: The optimal pH for EDC/NHS coupling is achieved through a two-step process. The initial activation of the this compound's carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][4][5][11] Following this activation, the coupling of the resulting NHS-ester to the primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[4][6][8]
Q2: Why is a two-step pH process recommended for this reaction?
A2: A two-step pH process is recommended because the optimal conditions for the activation of the carboxyl group and the subsequent amine coupling are different.[4] The acidic pH of the activation step promotes the efficient formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS to form a more stable NHS-ester.[4][6] Shifting to a higher pH for the coupling step deprotonates the primary amines, enhancing their nucleophilicity and promoting an efficient reaction with the NHS-ester.[4][12]
Q3: How does pH affect the stability of the activated Pyrene-PEG4-NHS ester?
A3: The stability of the NHS-ester is highly dependent on pH as it is susceptible to hydrolysis, which converts the ester back to the unreactive carboxylic acid.[4][7][12] The rate of this hydrolysis reaction increases significantly as the pH rises.[1][12] This underscores the importance of proceeding with the amine coupling step promptly after the activation of the this compound.[4]
| pH | Half-life of NHS-ester |
| 7.0 | 4-5 hours[4] |
| 8.0 | 1 hour[4] |
| 8.6 | 10 minutes[1][4] |
Q4: Can the activation and coupling steps be performed at the same pH?
A4: While a one-pot reaction at a single pH (e.g., physiological pH of 7.4) is possible, it often leads to lower coupling efficiency.[4] The acidic activation step is generally recommended to maximize the formation of the reactive NHS-ester before introducing the amine-containing molecule.[4] A pH range of 6.0-7.5 can be used as a compromise, where the lower end favors activation and the higher end favors coupling, but this comes with a trade-off between amine reactivity and the stability of the NHS-ester.[1]
Q5: What buffers should I use for the activation and coupling steps?
A5: For the activation step (pH 4.5-6.0), it is crucial to use a buffer that does not contain primary amines or carboxylates. MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended choice.[1][4][5][6] For the coupling step (pH 7.2-8.5), common choices include Phosphate-Buffered Saline (PBS), borate, or bicarbonate buffers.[4][5][9] It is critical to avoid buffers such as Tris and glycine, as they contain primary amines that will compete with your target molecule.[2][7][8]
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general guideline for the conjugation of this compound to an amine-containing molecule, such as a protein, in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[6]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3]
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO or water) immediately before use.[6]
-
Prepare the amine-containing molecule in the Coupling Buffer. If necessary, perform a buffer exchange to ensure it is in the correct buffer.
-
-
Activation of this compound:
-
Coupling to the Primary Amine:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer.[3][6] A 10-20 fold molar excess of the linker to the amine-containing molecule is a common starting point, but this should be optimized.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][7]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizations
Caption: Reaction mechanism for EDC/NHS coupling of this compound.
Caption: Two-step experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Successful Conjugation of Pyrene-PEG4-acid to Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent label to an antibody is a critical step in the development of sensitive and reliable immunoassays and imaging agents. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of Pyrene-PEG4-acid to antibodies, alongside a comparative analysis with alternative blue fluorescent dyes. Detailed experimental protocols and supporting data are presented to facilitate informed decisions for your specific research needs.
This compound is a fluorescent labeling reagent that combines the unique photophysical properties of pyrene with a hydrophilic polyethylene glycol (PEG) spacer. The pyrene moiety offers a distinctive fluorescence profile, while the PEG4 linker enhances water solubility and minimizes steric hindrance, potentially preserving antibody function. Rigorous confirmation of conjugation is essential to ensure the quality, consistency, and performance of the final antibody conjugate.
Quantitative Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes key performance metrics for this compound and common alternatives in the blue fluorescent spectrum.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | ~343[1] | ~377, 397[1] | ~30,000-40,000 (estimated for pyrene derivatives) | ~0.3-0.6 | Environmentally sensitive fluorescence, long fluorescence lifetime. |
| AMCA | ~350[2] | ~450[2] | ~19,000[2] | ~0.3-0.5[2] | Traditional coumarin dye. |
| Alexa Fluor™ 350 | ~346[3] | ~442[3] | ~19,000[3] | ~0.5-0.7[2] | Improved water solubility and brightness compared to AMCA.[2] |
| DyLight™ 350 | ~353 | ~432 | ~15,000 | Not widely reported | Spectrally similar to AMCA and Alexa Fluor™ 350.[2] |
| CF®350 Dye | ~347[4][5] | ~448[4][5] | ~18,000[4][5] | Not widely reported | Claimed to be more water-soluble and photostable than AMCA.[6] |
Primary Methods for Confirming Antibody Conjugation
Several analytical techniques are employed to confirm the successful conjugation of this compound to an antibody. These methods provide both qualitative and quantitative evidence of conjugation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule.[7] This is achieved by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the antibody) and the maximum absorbance of the pyrene dye (~343 nm).[1]
Key Data Obtained:
-
Degree of Labeling (DOL): A crucial parameter for ensuring batch-to-batch consistency and optimal performance. The ideal DOL for antibodies typically ranges from 2 to 10.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of conjugation by measuring the mass-to-charge ratio of the antibody before and after conjugation.[] An increase in mass corresponding to the molecular weight of the attached this compound molecules confirms successful labeling. This technique is also invaluable for determining the distribution of different conjugate species (e.g., antibodies with one, two, or more dye molecules attached), often referred to as the Dye-to-Antibody Ratio (DAR).[2][11]
Key Data Obtained:
-
Confirmation of Covalent Binding: Direct evidence of the dye being attached to the antibody.
-
Dye-to-Antibody Ratio (DAR) Distribution: Provides a detailed profile of the heterogeneity of the conjugate population.
Fluorescence Spectroscopy
Fluorescence spectroscopy confirms the presence of the pyrene label on the antibody by measuring its characteristic excitation and emission spectra. The fluorescence emission of pyrene is particularly sensitive to its local microenvironment, which can provide insights into the conformation of the labeled antibody.[12]
Key Data Obtained:
-
Confirmation of Fluorophore Presence: Verifies that the fluorescent properties of pyrene are present in the purified conjugate.
-
Spectral Integrity: Ensures that the conjugation process has not significantly altered the photophysical properties of the dye.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) techniques are essential for both the purification of the antibody conjugate and its characterization.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is highly effective for removing unreacted, small-molecule dyes from the larger antibody conjugate.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the attachment of the hydrophobic pyrene dye increases the overall hydrophobicity of the antibody, HIC can be used to separate conjugated antibodies from unconjugated ones and to resolve species with different DOLs.[]
Key Data Obtained:
-
Purity of the Conjugate: Ensures that the final product is free from unreacted dye and other contaminants.
-
Separation of Conjugated Species: Allows for the isolation and analysis of different antibody-dye species.
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound (NHS Ester)
This protocol outlines a general procedure for labeling antibodies using an N-hydroxysuccinimide (NHS) ester-activated this compound, which reacts with primary amines (lysine residues) on the antibody.
Materials:
-
Antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound, NHS ester (dissolved in anhydrous DMSO to 10 mM)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer. Adjust the antibody concentration.
-
Conjugation Reaction: Add the this compound NHS ester solution to the antibody solution at a desired molar excess (e.g., 10:1 dye-to-antibody ratio).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using a desalting column to remove unreacted dye and quenching reagent.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure the absorbance of the purified antibody-pyrene conjugate at 280 nm (A280) and at the absorbance maximum of pyrene (~343 nm, A_dye).
-
Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.
-
Correction Factor (CF) = A280 of free dye / A_max of free dye
-
Corrected A280 = A280_measured - (A_dye_measured × CF)
-
Antibody Concentration (M) = Corrected A280 / (ε_antibody × path length)
-
(ε for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
-
Calculate the concentration of the conjugated dye.
-
Dye Concentration (M) = A_dye / (ε_dye × path length)
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Antibody Concentration
-
Protocol 3: Confirmation of Conjugation by Mass Spectrometry (LC-MS)
Procedure:
-
Sample Preparation: Prepare the unconjugated antibody and the purified pyrene-antibody conjugate at a suitable concentration (e.g., 1 mg/mL) in an MS-compatible buffer.
-
LC-MS Analysis: Analyze both samples using a liquid chromatography-mass spectrometry (LC-MS) system. For intact antibody analysis, native MS conditions are often preferred.[11]
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unconjugated antibody and the different conjugated species. The mass shift should correspond to the mass of the this compound moiety.
Visualization of Experimental Workflows
Caption: Workflow for this compound conjugation to antibodies.
Caption: Logical steps for calculating the Degree of Labeling (DOL).
By employing these methodologies, researchers can confidently confirm the successful conjugation of this compound to antibodies, ensuring the production of high-quality reagents for their downstream applications. The comparative data provided for alternative fluorescent dyes allows for an informed selection based on the specific requirements of the intended experiment.
References
- 1. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. goldbio.com [goldbio.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating Pyrene-PEG4-acid Peptide Labeling: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of moieties like Pyrene-PEG4-acid to peptides is a critical step in the development of novel diagnostics and therapeutics. Equally important is the rigorous validation of this labeling process to ensure the quality, efficacy, and reproducibility of the final product. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this compound peptide labeling, supported by experimental data and detailed protocols.
The covalent attachment of this compound to a peptide introduces a fluorescent and flexible linker, enhancing the utility of the peptide for various applications, including fluorescence-based assays and targeted delivery. However, the heterogeneity of the starting materials and the potential for incomplete or side reactions necessitate robust analytical techniques to confirm successful labeling. This guide will focus on mass spectrometry as the primary validation tool and compare its performance against fluorescence spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry: The Gold Standard for Unambiguous Confirmation
Mass spectrometry (MS) stands out as the most powerful technique for validating peptide labeling due to its ability to provide direct and precise mass measurements of the intact labeled peptide. This allows for the unambiguous confirmation of the covalent attachment of the this compound moiety and the determination of the labeling efficiency. The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
Experimental Protocol: MALDI-TOF MS for this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the unlabeled and this compound labeled peptides separately in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water) to a concentration of approximately 10 pmol/µL.
-
Prepare a saturated solution of a suitable MALDI matrix, such as sinapic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the peptide solution (either unlabeled or labeled) onto the dried matrix spot.
-
Allow the spot to completely dry at room temperature.
-
-
Instrumentation and Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode.
-
Calibrate the instrument using a standard peptide mixture with known masses.
-
Acquire mass spectra over a mass range that encompasses both the unlabeled and expected labeled peptide masses.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the monoisotopic mass of the most abundant peak for both the unlabeled and labeled peptide.
-
Calculate the mass shift by subtracting the mass of the unlabeled peptide from the mass of the labeled peptide. This should correspond to the mass of the this compound moiety (approximately 477.5 Da).
-
Assess the labeling efficiency by comparing the relative intensities of the peaks corresponding to the unlabeled and labeled peptides in the spectrum of the reaction mixture.
-
Experimental Protocol: ESI-MS for this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the unlabeled and labeled peptides in a solvent compatible with ESI-MS, such as 0.1% formic acid in water/acetonitrile, to a concentration of 1-10 pmol/µL.
-
If necessary, desalt the sample using a C18 ZipTip or equivalent to remove any interfering salts.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) via direct infusion or coupled to an HPLC system.
-
Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
The ESI process often generates multiply charged ions. Deconvolute the resulting spectrum to determine the neutral mass of the peptide.
-
Compare the deconvoluted mass of the labeled peptide to the unlabeled peptide to confirm the mass shift corresponding to the this compound tag.
-
If using LC-MS, the separation of labeled from unlabeled peptide can provide a quantitative measure of labeling efficiency by comparing the peak areas.
-
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer complementary and often more accessible means of assessing labeling success.
Fluorescence Spectroscopy: A Quick and Sensitive Assessment
The inherent fluorescence of the pyrene group allows for a rapid and highly sensitive method to confirm the presence of the label.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare solutions of the unlabeled peptide and the this compound labeled peptide in a suitable buffer (e.g., PBS) at a concentration of 1-10 µM.
-
Prepare a blank solution containing only the buffer.
-
-
Instrumentation and Data Acquisition:
-
Use a fluorescence spectrophotometer to measure the emission spectra of the samples.
-
Excite the samples at the characteristic excitation wavelength of pyrene (around 340 nm).
-
Record the emission spectrum from approximately 350 nm to 500 nm.
-
-
Data Analysis:
-
The labeled peptide should exhibit a characteristic pyrene fluorescence spectrum with emission maxima around 375 nm and 395 nm.[1]
-
The unlabeled peptide should show no fluorescence in this region.
-
The intensity of the fluorescence can be used to quantify the concentration of the labeled peptide, although this is dependent on establishing a standard curve with a known concentration of the fluorophore.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Labeling Efficiency
HPLC is a powerful tool for separating the labeled peptide from the unlabeled peptide and other reaction impurities, thereby allowing for an assessment of purity and a quantitative measure of labeling efficiency.[2][3]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase A to a concentration suitable for UV detection (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Data Acquisition:
-
Use an HPLC system with a C18 column.
-
Set up a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the peptide bonds absorb (e.g., 214 nm or 280 nm if aromatic residues are present) and at the absorbance maximum of the pyrene tag (around 340 nm).
-
-
Data Analysis:
-
The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the pyrene group.
-
The chromatogram will show distinct peaks for the unlabeled and labeled peptide.
-
The labeling efficiency can be calculated by comparing the peak area of the labeled peptide to the total peak area of all peptide-related species.
-
Performance Comparison
| Parameter | Mass Spectrometry (MALDI-TOF & ESI-MS) | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Confirmation of Labeling | Unambiguous confirmation via direct mass measurement.[2] | Confirms presence of the pyrene fluorophore. | Infers labeling based on retention time shift.[2] |
| Specificity | High; provides exact mass of the labeled product. | High for the pyrene moiety, but does not confirm attachment to the correct peptide. | Moderate; co-elution with impurities is possible.[2] |
| Quantitative Capability | Semi-quantitative (MALDI) to quantitative (LC-MS) based on ion intensity or peak area. | Quantitative with a standard curve, but can be affected by environmental factors. | Highly quantitative based on peak area integration.[3] |
| Information Provided | Molecular weight, labeling efficiency, site of labeling (with MS/MS). | Presence and relative amount of fluorophore. | Purity, labeling efficiency, presence of impurities.[3] |
| Throughput | Moderate to High. | High. | Moderate. |
| Cost & Complexity | High cost and complexity. | Moderate cost and relatively simple. | Moderate cost and complexity. |
Visualizing the Workflow and Comparison
Caption: Experimental workflow for this compound peptide labeling and subsequent validation.
Caption: Logical comparison of mass spectrometry and alternative validation methods.
Conclusion
The validation of this compound peptide labeling is crucial for ensuring the reliability of downstream applications. Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides the most definitive evidence of successful labeling by directly measuring the mass of the conjugate. While fluorescence spectroscopy offers a rapid and sensitive method for confirming the presence of the pyrene tag, and HPLC provides excellent quantitative data on purity and labeling efficiency, neither can offer the unambiguous structural confirmation of mass spectrometry.[2] For comprehensive and robust validation, a combination of these techniques is often the most effective approach. Researchers should select the most appropriate method or combination of methods based on the specific requirements of their project, available instrumentation, and the desired level of analytical detail.
References
Characterizing Pyrene-PEG4-Acid Functionalized Nanoparticles: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of functionalized nanoparticles is paramount to ensuring their efficacy, safety, and reproducibility. The covalent or non-covalent attachment of molecules—such as the fluorescent probe Pyrene-PEG4-acid—to a nanoparticle surface dictates its biological interactions, targeting capabilities, and therapeutic performance. This guide provides a comparative overview of key analytical techniques used to confirm and quantify the functionalization of nanoparticles with this compound, complete with experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, the nature of the nanoparticle, and the properties of the functionalizing ligand. The following table summarizes and compares the capabilities of several widely used methods for characterizing this compound functionalized nanoparticles.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations | Quantitative Data Example (Ligand Density) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Ligand structure confirmation- Quantification of ligand density- Information on ligand-nanoparticle interactions | - Dispersible nanoparticles- Relatively high sample concentration- Deuterated solvent | - Provides detailed structural information- Highly quantitative with internal standards | - Peak broadening can occur with large nanoparticles- May require ligand cleavage for accurate quantification.[1] | 3.9 ± 0.2 molecules/nm² for thiol ligands on gold nanoparticles.[1] |
| Fluorescence Spectroscopy | - Confirmation of pyrene conjugation- Assessment of pyrene microenvironment- Quantification of fluorescently labeled nanoparticles | - Fluorescently labeled nanoparticles- Dilute, optically clear solutions | - High sensitivity- Provides information on the local environment of the probe | - Susceptible to quenching- Indirect quantification method | Quantum yield of 0.26 for a pyrene-functionalized ligand.[2] |
| UV-Vis Spectroscopy | - Confirmation of pyrene conjugation- Quantification of nanoparticle concentration | - Dispersible nanoparticles- Optically clear solutions | - Simple and rapid- Widely available | - Limited structural information- Overlap of nanoparticle and ligand absorbance can occur | Characteristic absorbance peaks for pyrene at ~340 nm. |
| Dynamic Light Scattering (DLS) | - Hydrodynamic diameter of nanoparticles- Size distribution (polydispersity index) | - Stable, monodisperse suspension- Known solvent viscosity | - Rapid and non-invasive- Provides information on aggregation state | - Sensitive to contaminants and aggregates- Provides an intensity-weighted average size | Hydrodynamic diameter of ~184 nm for PEG-functionalized magnetic nanoparticles.[3] |
| Zeta Potential Measurement | - Surface charge of the nanoparticles- Indication of colloidal stability | - Stable, dilute suspension- Known solvent properties | - Provides information on surface chemistry changes- Predicts colloidal stability | - Highly dependent on buffer conditions (pH, ionic strength)- Indirect measure of surface functionalization | Zeta potential of -23.99 mV for siRNA-loaded chitosan nanoparticles.[4] |
| Transmission Electron Microscopy (TEM) | - Core size and morphology- Visualization of individual nanoparticles- Assessment of aggregation | - Dry, solid sample on a TEM grid | - Provides direct visualization of nanoparticles- High resolution | - Requires vacuum, can alter sample structure- Provides number-weighted size distribution, not hydrodynamic size | Core diameter of ~8 nm for iron-oxide nanoparticles.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | - Elemental composition of the nanoparticle surface- Chemical state of elements- Confirmation of ligand attachment | - Solid, dry sample- Ultra-high vacuum compatible | - Highly surface-sensitive (~10 nm)- Provides information on chemical bonding | - Requires specialized equipment- Can be destructive to some organic ligands | Provides atomic concentration of elements on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | - Quantification of organic ligand content- Thermal stability of functionalized nanoparticles | - Dry, solid sample | - Provides quantitative information on surface coating- Relatively simple to perform | - Destructive technique- Mass loss can be influenced by residual solvent or water | Can determine the weight percentage of the organic coating on the nanoparticle.[5] |
| Isothermal Titration Calorimetry (ITC) | - Binding affinity (Ka)- Stoichiometry of binding (n)- Enthalpy (ΔH) and entropy (ΔS) of binding | - Two interacting components in solution (e.g., nanoparticles and a binding partner) | - Provides a complete thermodynamic profile of the interaction- Label-free technique | - Requires relatively large amounts of sample- Can be sensitive to buffer composition | Can determine the binding constant for ligands attaching to the nanoparticle surface.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific nanoparticle system and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the this compound ligand and quantify its density on the nanoparticle surface.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound functionalized nanoparticle sample.
-
Dissolve the nanoparticles in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
For some nanoparticles, it may be necessary to cleave the ligands from the nanoparticle surface prior to analysis to avoid peak broadening. This can be achieved by chemical etching or dissolution of the nanoparticle core.[1]
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl sulfoxide).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Integrate the area of a characteristic peak of the this compound ligand (e.g., aromatic protons of pyrene or methylene protons of the PEG chain) and a peak of the internal standard.
-
Calculate the molar ratio of the ligand to the internal standard.
-
From the known amount of the internal standard, calculate the moles of the ligand in the sample.
-
The ligand density can then be calculated based on the nanoparticle's surface area, which can be estimated from TEM data.
-
Fluorescence Spectroscopy
Objective: To confirm the presence of the pyrene moiety and assess its local environment.
Methodology:
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound functionalized nanoparticles in a suitable solvent (e.g., water, ethanol). The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum by exciting the sample at the characteristic absorption wavelength of pyrene (typically around 340 nm).
-
The emission spectrum of pyrene monomers typically shows characteristic vibronic bands. The formation of pyrene excimers, indicated by a broad, structureless emission band at longer wavelengths (around 470 nm), can provide information about the proximity of pyrene molecules on the nanoparticle surface.
-
-
Quantum Yield Determination (Optional):
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of the functionalized nanoparticles.
Methodology:
-
Sample Preparation:
-
Disperse the this compound functionalized nanoparticles in a suitable filtered solvent (e.g., deionized water, PBS). The concentration should be optimized to obtain a stable and sufficient scattering signal.
-
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature.
-
Perform the DLS measurement, collecting the correlation function of the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will analyze the correlation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.
-
The polydispersity index (PDI) will also be reported, indicating the broadness of the size distribution.
-
Zeta Potential Measurement
Objective: To determine the surface charge of the functionalized nanoparticles and assess their colloidal stability.
Methodology:
-
Sample Preparation:
-
Prepare a dilute and stable suspension of the nanoparticles in a low ionic strength buffer or deionized water.
-
-
Zeta Potential Measurement:
-
An electric field is applied to the sample, causing the charged nanoparticles to move.
-
The velocity of the nanoparticles is measured using laser Doppler velocimetry.
-
-
Data Analysis:
-
The electrophoretic mobility is used to calculate the zeta potential using the Henry equation. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good colloidal stability.
-
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and determine the core size of the nanoparticles.
Methodology:
-
Sample Preparation:
-
Place a drop of the dilute nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely. Negative staining with agents like uranyl acetate may be required for better contrast, especially for organic nanoparticles.
-
-
TEM Imaging:
-
Image the nanoparticles using a transmission electron microscope at various magnifications.
-
-
Data Analysis:
-
Measure the diameter of a statistically significant number of individual nanoparticles from the TEM images using image analysis software.
-
Calculate the average core size and size distribution.
-
Visualization of Experimental Workflows
The following diagrams illustrate a typical workflow for nanoparticle functionalization and characterization, and the fundamental principles of the analytical techniques discussed.
By employing a combination of these analytical techniques, researchers can obtain a comprehensive understanding of the physicochemical properties of this compound functionalized nanoparticles, which is essential for their successful application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry studies on the binding of DNA bases and PNA base monomers to gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrene-PEG4-acid and Other Pyrene-Based Linkers for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The non-covalent surface modification of carbon-based nanomaterials, such as graphene and carbon nanotubes (CNTs), is a cornerstone of advanced drug delivery systems, biosensors, and bioimaging agents. Pyrene-based linkers have emerged as a leading class of molecules for this purpose, leveraging the strong π-π stacking interactions between the pyrene moiety and the graphitic surface of these materials. This guide provides a detailed comparison of Pyrene-PEG4-acid with other pyrene-based linkers, offering quantitative data, experimental protocols, and visual workflows to inform the selection of the most suitable linker for your research needs.
At a Glance: this compound vs. Alternatives
This compound is a heterobifunctional linker featuring a pyrene group for stable, non-covalent anchoring to carbon surfaces, a tetra-polyethylene glycol (PEG4) spacer to enhance aqueous solubility and biocompatibility, and a terminal carboxylic acid for covalent conjugation of biomolecules.[1][2][3] Alternatives to this compound include pyrene linkers with varying PEG chain lengths, different terminal functional groups (e.g., NHS ester, amine), and linkers without a PEG spacer.
The choice of linker significantly impacts the stability, biocompatibility, and functionality of the final nanomaterial conjugate. This guide will delve into these differences, supported by experimental findings.
Performance Comparison: A Data-Driven Analysis
The selection of a pyrene-based linker should be guided by the specific requirements of the application, such as the desired surface density, stability in biological media, and the nature of the molecule to be conjugated. The following tables summarize key quantitative data extracted from various studies to facilitate a direct comparison.
Table 1: Binding Affinity and Surface Interactions
| Linker Type | Substrate | Binding Energy (kcal/mol) | Key Findings |
| Pyrene-PEG | Carbon Nanotube | -65.99 to -72.05 | Molecular dynamics simulations show strong, stable π-π stacking interactions that are maintained regardless of PEG molecular weight or CNT size. Pyrene molecules diffuse on the surface without detaching.[3][4] |
| Pyrene Butyric Acid (PBA) | Graphene | Stronger than pyrene | Computational studies indicate that the butyric acid chain can influence the orientation and binding strength on the graphene surface.[5] |
| Pyrene Sulfonic Acid (PSA) | Graphene | Less avid binding than PBSA | The sulfonate group's interaction with the graphene surface can reduce optimal π-π stacking.[2] |
| 4-(pyrene-1-yl)butane-1-sulfonate (PBSA) | Graphene | More avid binding than PSA | The n-butyl spacer allows the pyrene core to lie parallel to the graphene surface, enhancing binding affinity.[2] |
Table 2: Influence of PEG Chain Length on Biocompatibility
| Pyrene-PEG Linker | Cell Line | Key Findings on Cytotoxicity |
| Short SWNTs coated with long-chain Pyrene-PEG (Mw = 2000, 5000, 12000) | Human umbilical vein endothelial cells (HUVECs) | Longer PEG chains resulted in more effective coating of SWNTs, leading to more biocompatible nanomaterials. Short SWNTs coated with longer PEG chains exhibited low cytotoxicity.[1][3] |
| Pyrene-PEG coated SWNTs | (General) | Provides a "stealth" effect, reducing immune system recognition and prolonging circulation time.[1] |
Table 3: Comparison of Terminal Functional Groups for Bioconjugation
| Terminal Group | Reactivity | Key Advantages | Key Disadvantages |
| Carboxylic Acid (-COOH) | Requires activation (e.g., with EDC/NHS) to react with primary amines. | Highly stable as a carboxylic acid, offering control over the activation step.[6] | Requires a two-step, one-pot reaction; potential for side reactions during activation.[6] |
| NHS Ester | Directly reactive with primary amines. | Simple, one-step conjugation to primary amines.[6] | Moisture-sensitive and prone to hydrolysis, which competes with the amine reaction.[6] |
| Amine (-NH2) | Can be conjugated to carboxyl groups using carbodiimide chemistry. | Provides an alternative conjugation strategy for molecules with available carboxyl groups. | May require different buffer conditions compared to NHS ester reactions. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible surface modification. Below are representative protocols for the non-covalent functionalization of carbon nanotubes and the subsequent covalent immobilization of a protein.
Protocol 1: Non-Covalent Functionalization of Carbon Nanotubes with this compound
Objective: To prepare a stable aqueous dispersion of CNTs functionalized with this compound.
Materials:
-
Single-walled or multi-walled carbon nanotubes (CNTs)
-
This compound
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Probe sonicator
-
Centrifuge
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Dispersion of CNTs: Disperse a known amount of CNTs in DMF by sonication for 10-15 minutes.
-
Addition of this compound: Add a solution of this compound in DMF to the CNT dispersion. The molar ratio of the linker to CNTs should be optimized, but a starting point of 10:1 is common.[1]
-
Sonication: Sonicate the mixture for 1-2 hours to facilitate the π-π stacking of the pyrene moiety onto the CNT surface.
-
Removal of Excess Linker: Transfer the dispersion to a dialysis membrane and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove the free this compound and the organic solvent.
-
Purification: Centrifuge the dialyzed solution at high speed (e.g., 10,000 x g) for 30 minutes to pellet any large aggregates.
-
Characterization: Collect the supernatant containing the well-dispersed, functionalized CNTs. Characterize the dispersion using UV-Vis spectroscopy to confirm the presence of pyrene and quantify the concentration of functionalized CNTs.
Protocol 2: Covalent Immobilization of a Protein onto this compound Functionalized CNTs
Objective: To covalently attach a protein to the terminal carboxylic acid group of the this compound linker on the CNT surface.
Materials:
-
This compound functionalized CNTs in aqueous solution
-
Protein of interest (containing primary amines, e.g., lysine residues)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units for purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
To the solution of this compound functionalized CNTs in Activation Buffer, add a 10 to 20-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Conjugation of the Protein:
-
Adjust the pH of the activated CNT solution to 7.2-8.0 by adding Coupling Buffer.
-
Immediately add the protein solution to the activated CNT suspension. A 5 to 20-fold molar excess of the protein to the CNTs is a recommended starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to stop the reaction by consuming any unreacted NHS esters.
-
Purify the protein-conjugated CNTs using centrifugal filter units to remove excess reagents, byproducts, and unbound protein. Wash the conjugates multiple times with the desired buffer.
-
-
Characterization:
-
Characterize the final product to confirm successful protein immobilization. Techniques such as gel electrophoresis (SDS-PAGE), western blotting, or functional assays for the immobilized protein can be used.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for surface modification of CNTs and subsequent protein conjugation.
Caption: Decision tree for selecting a pyrene-based linker.
Conclusion
This compound offers a robust and versatile platform for the non-covalent surface modification of carbon nanomaterials. Its PEG spacer provides essential biocompatibility and solubility, while the terminal carboxylic acid allows for controlled, covalent attachment of a wide range of biomolecules. While alternatives such as pyrene linkers with NHS esters offer a more direct conjugation route, this comes at the cost of hydrolytic stability. The choice of PEG chain length is also a critical parameter, with longer chains generally leading to improved biocompatibility. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the optimal pyrene-based linker to advance their specific research and development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Initial Studies Directed toward the Rational Design of Aqueous Graphene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncovalent Pyrene-Polyethylene Glycol Coatings of Carbon Nanotubes Achieve in Vitro Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Covalent and Non-Covalent Functionalization of Carbon Nanotubes for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Carbon nanotubes (CNTs) have emerged as promising nanomaterials in the biomedical field due to their unique physicochemical properties, including high surface area, mechanical strength, and electrical conductivity.[1][2] Their application in drug delivery, bioimaging, and diagnostics, however, is often limited by their inherent hydrophobicity and potential toxicity.[3][4][5] To overcome these challenges, surface functionalization is a critical step to enhance their biocompatibility, solubility, and therapeutic efficacy.[6][7] This guide provides a comprehensive comparison of the two primary strategies for CNT functionalization: covalent and non-covalent modification, supported by experimental data and detailed methodologies.
At a Glance: Covalent vs. Non-Covalent Functionalization
| Feature | Covalent Functionalization | Non-Covalent Functionalization |
| Bonding | Strong, permanent chemical bonds | Weaker, reversible physical interactions (van der Waals, π-π stacking, hydrophobic interactions)[8][9] |
| Stability | High, robust attachment of functional groups[10] | Lower, potential for dissociation of adsorbed molecules |
| Effect on CNT Structure | Disrupts sp2 hybridization, introduces defects[8][11] | Preserves the intrinsic electronic and optical properties of CNTs[8] |
| Solubility | Significantly improves solubility and dispersion in various solvents[12] | Enhances dispersion, but may be less effective than covalent methods[13][14] |
| Biocompatibility | Can reduce toxicity by masking the CNT surface[4][15] | Generally considered more biocompatible as it avoids altering the CNT structure[13] |
| Drug Loading | Allows for specific and controlled attachment of therapeutic agents | Typically relies on physical adsorption or encapsulation of drugs[2] |
| Common Applications | Targeted drug delivery, multi-functional imaging probes[6][10] | Biosensing, bioimaging where preservation of CNT properties is crucial[1][13] |
Covalent Functionalization: A Deep Dive
Covalent functionalization involves the formation of strong, stable chemical bonds between functional groups and the carbon atoms of the nanotube. This is typically achieved by introducing defects on the CNT surface, which then serve as reaction sites.[15]
Key Advantages:
-
High Stability: The robust covalent linkage ensures that the functional molecules remain attached to the CNTs under physiological conditions.[10]
-
Versatility: A wide range of functional groups, including carboxyl, amine, and hydroxyl groups, can be introduced, allowing for further conjugation with various biomolecules like drugs, antibodies, and imaging agents.[10][15]
-
Improved Solubility: Covalent modification significantly enhances the dispersibility of CNTs in aqueous and organic solvents, which is crucial for biomedical applications.[12]
Potential Drawbacks:
-
Structural Damage: The process of creating defects can disrupt the sp2 hybridized carbon network of the CNTs, potentially altering their unique mechanical and electronic properties.[8][11]
-
Potential for Increased Toxicity: While functionalization generally reduces toxicity, the introduction of certain functional groups or incomplete reaction products could potentially elicit an adverse biological response.[4]
Common Covalent Functionalization Protocol: Acid Treatment and Amidation
This method is widely used to introduce carboxylic acid groups on the CNT surface, which can then be further reacted to form amide bonds with desired molecules.
Experimental Protocol:
-
Oxidation: Pristine CNTs are refluxed in a strong acid mixture (e.g., a 3:1 mixture of concentrated sulfuric acid and nitric acid) at elevated temperatures (e.g., 60-120°C) for several hours.[16] This process introduces carboxylic acid (-COOH) and hydroxyl (-OH) groups on the CNT surface.
-
Purification: The oxidized CNTs are then repeatedly washed with deionized water until the pH of the supernatant is neutral, followed by filtration and drying.
-
Activation: The carboxylated CNTs are treated with a coupling agent, such as thionyl chloride (SOCl2) or a carbodiimide (e.g., EDC/NHS), to convert the carboxylic acid groups into more reactive acyl chlorides or active esters.
-
Amidation: The activated CNTs are then reacted with an amine-containing molecule (e.g., a drug, a polymer like polyethylene glycol (PEG), or a targeting ligand) to form a stable amide bond.
-
Final Purification: The final functionalized CNTs are purified to remove any unreacted reagents and byproducts.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic peaks for the introduced functional groups (e.g., C=O stretch of carboxylic acids and amides).[15]
-
Raman Spectroscopy: To assess the degree of functionalization by analyzing the ratio of the D-band (disorder) to the G-band (graphitic). An increase in the ID/IG ratio indicates an increase in defects due to covalent modification.[17]
-
Thermogravimetric Analysis (TGA): To quantify the amount of functional groups attached to the CNTs by measuring the weight loss at different temperatures.[17]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the CNTs and confirm that the functionalization process has not significantly altered their structure.[18]
Experimental Workflow for Covalent Functionalization
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Carbon Nanotubes: a Promising Approach for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized carbon nanotubes: biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on surface functionalization of carbon nanotubes: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized carbon nanotubes for potential medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 15. Characterization of functionalized multiwalled carbon nanotubes and comparison of their cellular toxicity between HEK 293 cells and zebra fish in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pages.jh.edu [pages.jh.edu]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Fluorescent Probes for Labeling Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
The unique properties of carbon nanotubes (CNTs), particularly their strong optical absorbance in the near-infrared (NIR) region, make them promising candidates for various biomedical applications, including bioimaging and drug delivery. However, their inherent lack of fluorescence in the visible spectrum necessitates the use of fluorescent probes for visualization. This guide provides an objective comparison of alternative fluorescent probes for labeling single-walled carbon nanotubes (SWNTs), supported by experimental data, to aid researchers in selecting the optimal labeling strategy for their specific needs.
Comparison of Fluorescent Labeling Strategies for Carbon Nanotubes
Several strategies have been developed to fluorescently label CNTs, broadly categorized as non-covalent and covalent approaches, in addition to the use of semiconductor nanocrystals known as quantum dots. Each method presents a unique set of advantages and disadvantages in terms of labeling efficiency, preservation of CNT properties, and the photophysical characteristics of the resulting conjugate.
| Labeling Strategy | Fluorescent Probe Example | Labeling Mechanism | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (QY) | Photostability | Key Advantages | Key Disadvantages |
| Non-Covalent | ||||||||
| Polymer Wrapping | Poly(vinylpyrrolidone) (PVP) with Alexa Fluor 488[1] | Encapsulation of CNTs within a fluorescently labeled polymer sheath.[1] | ~495 | ~519 | Not explicitly reported for the conjugate, but the polymer casing prevents quenching by the CNT.[1] | High (characteristic of Alexa Fluor dyes) | Preserves the intrinsic electronic and optical properties of the CNTs; provides good aqueous dispersibility.[1] | Can increase the overall diameter of the CNT; potential for probe leaching over time. |
| Surfactant-Assisted Adsorption | Fluorescein-Polyethylene Glycol (Fluor-PEG)[2][3][4] | π-stacking and hydrophobic interactions between the dye and the CNT surface, facilitated by a surfactant.[2][3][4] | ~495 | ~517 | ~33% of free fluorescein (significant quenching occurs).[2][3][4] | Moderate (prone to photobleaching) | Simple and rapid labeling process; provides aqueous solubility.[2][4] | Significant fluorescence quenching by the CNT; potential for probe desorption.[2][3][4] |
| Covalent | ||||||||
| "Quantum Defect" Functionalization | Aryl or Alkyl groups | Creation of sp³ defects on the CNT sidewall that act as emissive sites.[5][6] | (Chirality-dependent) e.g., ~565 for pristine (6,5) SWCNTs | Red-shifted from pristine emission, e.g., ~1126 for O-doped (6,5) SWCNTs.[6] | Can be higher than pristine SWCNTs. | High (intrinsic to the modified CNT structure). | Creates stable, bright, and photostable emission centers; tunable emission wavelengths.[5][6] | Alters the sp² hybridization of the CNT, which can affect its electronic properties.[7] |
| Nanocrystal Conjugation | ||||||||
| Quantum Dots (QDs) | Cadmium Selenide (CdSe) or Carbon Dots (CDs)[8][9] | Covalent or non-covalent attachment of QDs to the CNT surface.[8] | Broad | Tunable based on QD size (e.g., 495-630 nm for CdSe). | High (can exceed 90% for some CDs, though conjugation may affect this).[9] | High (generally more photostable than organic dyes). | High brightness and photostability; tunable emission. | Potential for cytotoxicity with heavy metal-based QDs; can be bulky. |
Experimental Protocols
Non-Covalent Labeling with Fluorescently Labeled Polymer (PVP-Alexa Fluor)
This protocol is adapted from the method described for wrapping SWNTs with fluorescently labeled poly(vinylpyrrolidone) (PVP).[1]
Materials:
-
Single-walled carbon nanotubes (SWNTs)
-
Sodium dodecyl sulfate (SDS)
-
Poly(vinylpyrrolidone) (PVP, e.g., 1300 kDa)
-
Alexa Fluor hydrazide dye (e.g., Alexa Fluor 488)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Deionized water
Procedure:
-
Fluorescent Labeling of PVP:
-
Prepare a solution in 50 mM Tris-HCl (pH 8.0) containing 20 µg/µL PVP, 200 ng/µL HRP, and a 1:50 dilution of the tyramide-Alexa Fluor stock solution.
-
Initiate the reaction by adding 0.01% hydrogen peroxide.
-
Incubate the reaction for 1 hour at 37°C.[1]
-
Purify the fluorescently labeled PVP (PVP-FL) from unlabeled dye using dialysis or size-exclusion chromatography.
-
-
Dispersion of SWNTs:
-
Suspend purified SWNTs in a 1% SDS solution in deionized water.
-
Homogenize and sonicate the suspension to ensure good dispersion.
-
Centrifuge the suspension to remove bundles and impurities.[1]
-
-
Coating of SWNTs with PVP-FL:
-
Mix the SDS-stabilized SWNT suspension with the PVP-FL solution. The ratio of SWNTs to PVP can be varied to optimize coating.[1]
-
Allow the mixture to incubate to facilitate the wrapping of the polymer around the nanotubes.
-
The final product can be characterized by techniques such as gel electrophoresis and fluorescence microscopy.[1]
-
Covalent Labeling via "Quantum Defect" Functionalization
This protocol describes a general method for creating fluorescent quantum defects in SWCNTs using light-assisted reactions with diazonium salts, which introduces sp³ defects.[7]
Materials:
-
(6,5)-chirality enriched SWCNTs
-
Sodium dodecylbenzenesulfonate (SDBS)
-
Aryl diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate)
-
Deionized water
-
Light source (e.g., laser with appropriate wavelength to excite the E₂₂ transition of the SWCNTs)
Procedure:
-
Dispersion of SWCNTs:
-
Disperse the (6,5)-enriched SWCNTs in an aqueous solution of SDBS (e.g., 1% w/v) through probe-tip sonication.
-
Centrifuge the dispersion to remove any remaining bundles or impurities.
-
-
Covalent Functionalization:
-
To the SWCNT dispersion, add the aryldiazonium salt.
-
Irradiate the mixture with a light source that excites the E₂₂ transition of the (6,5) SWCNTs (approximately 565 nm). This initiates the covalent reaction.
-
The reaction progress can be monitored by observing the emergence of a red-shifted fluorescence peak characteristic of the sp³ defect.
-
-
Purification:
-
After the reaction, remove excess diazonium salt and byproducts through dialysis or repeated centrifugation and redispersion of the functionalized SWCNTs.
-
-
Characterization:
-
Confirm the functionalization and the creation of quantum defects using fluorescence spectroscopy, UV-Vis-NIR absorption spectroscopy, and Raman spectroscopy.
-
Quantum Dot-Carbon Nanotube Conjugation
This protocol outlines a method for the covalent conjugation of quantum dots to carbon nanotubes.[8]
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Phosphate-buffered saline (PBS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-functionalized quantum dots (e.g., Qdot 800 ITK)
Procedure:
-
CNT Functionalization and Activation:
-
Disperse carboxyl-functionalized MWCNTs in PBS.
-
Add EDC and NHS solutions to the CNT dispersion and incubate for 30 minutes to activate the carboxyl groups.[8]
-
-
Quantum Dot Conjugation:
-
Add the amine-functionalized quantum dots to the activated CNT suspension.
-
Incubate the mixture at room temperature for 2 hours to allow for amide bond formation.[8]
-
-
Purification:
-
Centrifuge the solution to pellet the QD-CNT conjugates.
-
Remove the supernatant and wash the pellet with PBS multiple times to remove unconjugated quantum dots and excess reagents.[8]
-
-
Resuspension and Characterization:
-
Resuspend the final QD-CNT conjugate in PBS.
-
Characterize the conjugate using transmission electron microscopy (TEM) to visualize the attachment of QDs to the CNTs and fluorescence spectroscopy to confirm the photophysical properties.
-
Visualizations
Caption: Alternative strategies for fluorescently labeling carbon nanotubes.
Caption: General experimental workflow for fluorescently labeling carbon nanotubes.
Caption: Signaling pathway of a fluorescent CNT-based biosensor.
References
- 1. electrochem.org [electrochem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Carbon Nanotubes as Fluorescent Labels for Surface Plasmon Resonance-Assisted Fluoroimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. videleaf.com [videleaf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosensing with Fluorescent Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent conjugation of proteins onto fluorescent single-walled carbon nanotubes for biological and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. High quantum yield carbon dots and nitrogen-doped carbon dots as fluorescent probes for spectroscopic dopamine detection in human serum - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Pyrene-PEG4-Acid Attachment on Graphene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of graphene is a critical step in harnessing its potential for biomedical applications, particularly in drug delivery systems. The stability of the linkage between the graphene surface and the functional molecule dictates the reliability and efficacy of the platform. This guide provides an objective comparison of Pyrene-PEG4-acid, a common non-covalent linker, with alternative functionalization strategies, supported by experimental data and detailed protocols.
Understanding the Attachment: π-π Stacking
This compound anchors to the graphene lattice via non-covalent π-π stacking interactions.[1][2][3][4][5] The pyrene moiety, a polycyclic aromatic hydrocarbon, possesses a large, flat electron-rich π-system that interacts strongly with the sp²-hybridized carbon network of graphene.[1][2] This interaction is a type of van der Waals force that does not disrupt the intrinsic electronic properties of the graphene, a significant advantage over covalent methods which can introduce defects.[1][2][3][4] The PEG4 (polyethylene glycol) chain provides hydrophilicity and a spacer arm, while the terminal carboxylic acid group allows for the subsequent attachment of therapeutic agents or targeting ligands.
Comparative Analysis of Graphene Functionalization
The stability of any functionalization is paramount. While covalent bonds are inherently more robust, they can compromise graphene's structure and electronic properties.[4] Non-covalent methods, particularly those using pyrene, offer a compelling balance of stable attachment and preservation of graphene's integrity.[5][6]
| Functionalization Method | Interaction Type | Binding Energy / Force | Stability Characteristics | Key Advantages | Key Disadvantages |
| This compound | π-π Stacking | ~55 pN rupture force[3][7] ~0.42 eV (calculated)[7] | Stable in acidic and basic conditions and high ionic strength solutions.[8] Can exhibit desorption under specific electrochemical conditions.[9] | Preserves graphene's electronic properties[1][2][3][4]; simple preparation; biocompatible PEG linker. | Weaker than covalent bonds; potential for slow leaching over time. |
| Covalent Diazonium Chemistry | Covalent C-C bond | Significantly > 1 eV | Highly stable, resistant to harsh chemical and thermal conditions.[10] | Very strong and permanent attachment; improves solubility and processability.[4] | Disrupts sp² lattice, altering electronic and mechanical properties[1][2][4]; often requires harsher reaction conditions. |
| Surfactant Adsorption (e.g., SDS) | Hydrophobic & Electrostatic | Lower than π-π stacking | Prone to desorption with changes in solvent, pH, or concentration. | Simple and inexpensive; can effectively disperse graphene in aqueous solutions. | Low stability; surfactant can interfere with subsequent applications. |
| Polymer Wrapping (e.g., Polystyrene) | van der Waals, π-π | Variable, depends on polymer | Stability is dependent on the polymer's affinity for the graphene surface and the solvent.[11] | Can create stable dispersions in various solvents[11]; provides a functional polymer coating. | Can create thick, insulating layers on the graphene surface; may be difficult to control thickness. |
Experimental Protocols for Stability Assessment
Assessing the stability of the this compound linkage is crucial. A common and direct method is to monitor the desorption of the molecule from the graphene surface over time in a physiologically relevant medium.
Protocol: Desorption Study via Fluorescence Spectroscopy
This protocol leverages the intrinsic fluorescence of the pyrene moiety to quantify its concentration in a supernatant after incubation.
1. Preparation of this compound Functionalized Graphene:
- Disperse a known concentration of graphene or graphene oxide (GO) in deionized water or an appropriate solvent via sonication.
- Add an excess of this compound to the graphene dispersion.
- Allow the mixture to incubate for several hours (e.g., 2-24 hours) at room temperature with gentle agitation to facilitate π-π stacking.
- Remove excess, unbound this compound by repeated centrifugation and washing steps. Resuspend the pellet in the desired buffer (e.g., Phosphate-Buffered Saline, PBS) until the supernatant shows negligible fluorescence.
2. Desorption Experiment:
- Resuspend the final washed pellet of functionalized graphene in a known volume of PBS (pH 7.4) to a final graphene concentration of ~0.1 mg/mL.
- Incubate the suspension at a physiologically relevant temperature (e.g., 37°C) under constant, gentle agitation.
- At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the suspension.
- Centrifuge the aliquot at high speed to pellet the graphene.
- Carefully collect the supernatant for analysis.
3. Quantification:
- Measure the fluorescence intensity of the supernatant using a fluorescence spectrophotometer. The excitation/emission wavelengths for pyrene are typically around 340 nm / 380 nm.
- Create a standard curve by measuring the fluorescence of known concentrations of this compound in the same buffer (PBS).
- Calculate the concentration of desorbed this compound in the supernatant at each time point by comparing its fluorescence to the standard curve.
- Plot the cumulative percentage of released this compound versus time to generate a release profile, which indicates the stability of the attachment.
Visualizing Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of experimental processes and the interplay of factors affecting stability.
References
- 1. Theoretical Analysis on the Stability of 1-Pyrenebutanoic Acid Succinimidyl Ester Adsorbed on Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azonano.com [azonano.com]
- 5. The holy grail of pyrene-based surface ligands on the sensitivity of graphene-based field effect transistors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00036E [pubs.rsc.org]
- 6. azonano.com [azonano.com]
- 7. case.edu [case.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noncovalent functionalization of graphene with end-functional polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Quantifying Pyrene-PEG4-acid Conjugation Efficiency using HPLC
For researchers, scientists, and drug development professionals, accurate quantification of bioconjugation efficiency is critical for the development of novel therapeutics and diagnostics. The conjugation of molecules like Pyrene-PEG4-acid, which combines a fluorescent pyrene tag with a polyethylene glycol (PEG) spacer, to proteins, antibodies, or other biomolecules requires robust analytical methods to ensure product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose.
This guide provides an objective comparison of HPLC-based methods for quantifying this compound conjugation efficiency against alternative techniques. Detailed experimental protocols, supporting data, and visual diagrams are presented to aid in method selection and implementation.
Data Presentation: Comparison of Quantification Techniques
The choice of analytical technique for quantifying this compound conjugation efficiency depends on several factors, including the nature of the biomolecule, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC compared to other common methods.
| Technique | Principle | Information Provided | Pros | Cons | Typical Applications |
| RP-HPLC with Fluorescence Detection | Separation based on hydrophobicity. The pyrene tag provides a highly sensitive fluorescent signal for detection. | Quantitative measure of conjugated vs. unconjugated this compound. Can resolve different species (e.g., mono- vs. multi-conjugated). | High sensitivity (ng/mL to pg/mL LLOQ)[1], high resolution, accurate quantification, can be automated. | Can be denaturing for some proteins, requires more complex instrumentation and method development. | Purity assessment, quantification of conjugation efficiency, characterization of conjugates. |
| SEC-HPLC with UV/Fluorescence Detection | Separation based on molecular size. | Provides information on the size distribution of the conjugate, allowing for the detection of aggregates and unconjugated protein. | Mild, non-denaturing conditions, useful for analyzing aggregates. | Lower resolution for species with similar molecular weights, may not separate free this compound from the conjugate effectively. | Analysis of aggregation, confirmation of conjugation. |
| UV-Vis Spectroscopy | Measures the absorbance of the protein (at 280 nm) and the pyrene tag (at its specific λmax) to calculate the degree of labeling (DOL).[2][3][4][5][6] | Average number of this compound molecules per biomolecule (DOL). | Simple, rapid, uses readily available equipment. | Provides an average DOL, not information on the distribution; can be inaccurate if extinction coefficients are not precise or if there is spectral overlap.[2][4] | Quick estimation of conjugation efficiency. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecules to determine the exact molecular weight of the conjugate. | Precise mass of the conjugate, allowing for the determination of the number of attached this compound molecules. | High accuracy and specificity, provides detailed structural information. | High cost of instrumentation, can be complex to operate, may not be quantitative without careful calibration. | Characterization of conjugate identity and heterogeneity. |
| Fluorimetry | Measures the fluorescence intensity of the pyrene tag. | Relative quantification of the conjugate. | Very high sensitivity. | Does not separate conjugated from free pyrene-PEG, susceptible to quenching effects, provides relative not absolute quantification. | High-throughput screening, initial confirmation of conjugation. |
Experimental Protocols
Quantification of this compound Conjugation to a Protein using RP-HPLC with Fluorescence Detection
This protocol outlines a general method for the separation and quantification of a protein conjugated with this compound from the unconjugated protein and free this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Your reaction mixture containing the this compound conjugated protein.
-
Standards of unconjugated protein and this compound.
Procedure:
-
Sample Preparation:
-
If necessary, quench the conjugation reaction.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Prepare a calibration curve by making serial dilutions of the this compound standard in a suitable buffer.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Fluorescence Detector Settings:
-
Excitation Wavelength: ~343 nm
-
Emission Wavelength: ~377 nm
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Inject the standards and the reaction mixture.
-
Identify the peaks corresponding to the unconjugated protein, the this compound conjugate, and the free this compound based on the retention times of the standards. The conjugate will typically have a longer retention time than the unconjugated protein due to the hydrophobicity of the pyrene group.
-
Integrate the peak area of the conjugated protein and the free this compound.
-
Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Free this compound Peak)] x 100
-
Determination of Degree of Labeling (DOL) using UV-Vis Spectroscopy
This protocol provides a quick estimation of the average number of this compound molecules conjugated to a protein.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Purified this compound conjugated protein
-
Buffer used for purification
Procedure:
-
Purification: It is crucial to remove all unconjugated this compound from the conjugate. This can be achieved by methods such as size-exclusion chromatography or dialysis.[3][6]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of pyrene (~343 nm, A343).
-
-
Calculation:
-
First, calculate the concentration of the protein. A correction factor is needed because the pyrene tag also absorbs at 280 nm.
-
Protein Concentration (M) = [A280 - (A343 x CF)] / ε_protein
-
Where:
-
CF = Correction Factor (A280 of free this compound / A343 of free this compound)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
-
-
Next, calculate the concentration of the pyrene dye.
-
Dye Concentration (M) = A343 / ε_pyrene
-
Where:
-
ε_pyrene = Molar extinction coefficient of this compound at 343 nm
-
-
-
-
Finally, calculate the Degree of Labeling (DOL).
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Mandatory Visualization
References
- 1. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Comparative Analysis of Fluorescence Quantum Yields in Pyrene Derivatives
Introduction
Pyrene, a polycyclic aromatic hydrocarbon, is a prominent fluorophore extensively utilized as a fluorescent probe in chemical and biological research. Its appeal stems from its characteristically long fluorescence lifetime, high sensitivity to the local environment, and the ability to form excited-state dimers known as excimers. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the brightness and suitability of a fluorescent probe for various applications.
The substitution of the pyrene core with different functional groups can significantly alter its photophysical properties, including the fluorescence quantum yield. These modifications can tune the molecule's emission characteristics, making it suitable for specific applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a comparative overview of the fluorescence quantum yields of several pyrene derivatives, supported by experimental data and methodologies.
Impact of Substitution on Quantum Yield
The nature and position of substituents on the pyrene ring play a crucial role in modulating the fluorescence quantum yield:
-
Heavy-Atom Effect: The introduction of heavy atoms, such as bromine, onto the pyrene core generally leads to a decrease in fluorescence quantum yield.[1] This "heavy-atom effect" enhances the rate of intersystem crossing, a non-radiative pathway where the excited singlet state transitions to the triplet state, thus reducing the number of molecules that return to the ground state via fluorescence.[1]
-
Alkyl Groups: In contrast, the addition of alkyl groups can enhance the fluorescence quantum yield.[2][3] This is attributed to a phenomenon known as σ–π conjugation, which favorably alters the electronic properties of the pyrene chromophore.[2][3]
-
Electron Donating/Accepting Groups: Attaching electron-donating or electron-accepting groups can lead to derivatives with moderate fluorescence quantum yields.[4] The specific quantum yield depends on the nature and position of these groups, which can influence intramolecular charge transfer (ICT) characteristics.
-
Carbonyl Groups: The presence of carbonyl-containing substituents, such as in 1-formylpyrene and 1-acetylpyrene, has been shown to result in lower fluorescence quantum yields due to the promotion of non-radiative decay pathways.[5]
Data Presentation: Fluorescence Quantum Yields of Pyrene Derivatives
The following table summarizes the fluorescence quantum yield (Φf) for unsubstituted pyrene and a selection of its derivatives. It is important to note that the solvent environment significantly influences fluorescence properties.
| Compound Name | Substituent(s) | Position(s) | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Pyrene | None | - | Cyclohexane | 0.32 | [1][6] |
| 1-Bromopyrene | -Br | 1 | - | Data Not Available | [1] |
| 1,2-Dibromopyrene | -Br | 1,2 | - | Data Not Available | [1] |
| Alkylated Pyrenes | Alkyl groups | 1, 3, 6, 8 | - | Generally Enhanced | [2][3] |
| Donor-Substituted Pyrene | -NPh₂ | 4 | - | Moderate | [4] |
| Acceptor-Substituted Pyrene | -BMes₂ | 4,9 | - | Moderate | [4] |
| TQPP Derivatives | alkoxy/alkythio | 6,7,15,16 | Cyclohexane | Relatively High | [7][8] |
| TQPP Derivatives | alkoxy/alkythio | 6,7,15,16 | THF | Low | [7][8] |
Note: Specific numerical values for many derivatives are highly dependent on the exact molecular structure and solvent conditions and are often found within specialized research articles.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield of a compound is often determined using a comparative method, which involves a reference standard with a known quantum yield.[9][10][11]
Principle
This method relies on the principle that if a test sample and a standard sample have identical absorbance values at the same excitation wavelength, they are absorbing the same number of photons.[11] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Materials and Instrumentation
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes are standard.
-
Fluorescence Standard: A compound with a well-characterized quantum yield (e.g., quinine sulfate, curcumin).[9]
-
Solvents: Spectroscopy-grade solvents are required. The same solvent should be used for both the sample and the standard.
Procedure
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects.[9]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions. It is critical to use the same excitation wavelength, excitation/emission slit widths, and all other instrument settings for both the sample and the standard.[10]
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting linear fits for both the test sample (Gradₓ) and the standard (Gradₛₜ).
-
Calculation
The fluorescence quantum yield of the sample (Φₓ) is calculated using the following equation:[1][10][11]
Φₓ = Φₛₜ × ( Gradₓ / Gradₛₜ ) × ( ηₓ² / ηₛₜ² )
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the comparative method for determining the fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of Pyrene-PEG4-acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step plan for the proper disposal of Pyrene-PEG4-acid, a fluorescent-labeled polyethylene glycol (PEG) linker. Adherence to these procedures will minimize risks to personnel and the environment, ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The pyrene moiety is a known hazardous compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed information. In the absence of a specific SDS for this compound, the hazards of its components should be considered. Pyrene is known to be harmful if swallowed, cause skin and serious eye irritation, may cause respiratory irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects[1][2][3][4].
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses or chemical splash goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves[2]. |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation[5]. |
Hazard Classification and Waste Identification
The first step in proper disposal is to accurately classify the waste stream. Due to the presence of the pyrene group, all waste containing this compound must be treated as hazardous chemical waste .
GHS Classifications for Pyrene:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1]. |
| Carcinogenicity | Category 1B/1A | H350: May cause cancer[1][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1][2]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][3]. |
Never dispose of this compound, in either solid or solution form, down the drain or in regular trash.
Step-by-Step Disposal Protocol
The proper disposal method for this compound is contingent on its physical state and concentration. All waste generated should be considered chemical waste and must be segregated from regular trash.
1. Waste Segregation and Storage:
-
Collect all waste containing this compound, including unused or expired solid product, solutions, contaminated items (e.g., pipette tips, absorbent pads, gloves), and initial rinses of contaminated labware, in a designated, chemically compatible container with a secure lid[5][6].
-
The container should be clearly labeled as "Hazardous Waste " and include the full chemical name, "This compound ," along with relevant hazard pictograms (e.g., health hazard, environmental hazard).
-
Store the waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) , away from incompatible materials such as strong oxidizing agents[7]. The storage area should have secondary containment to prevent spills from reaching drains[6].
2. Disposal of Different Waste Streams:
-
Unused or Expired Solid this compound: The original vial containing the unused or expired product should be securely sealed, placed in the designated hazardous waste container, and disposed of through a licensed disposal company[5][7].
-
Solutions of this compound:
-
Aqueous Solutions: Due to the high aquatic toxicity of pyrene, aqueous solutions should not be neutralized and poured down the drain. Collect all aqueous waste containing this compound in a designated hazardous waste container for aqueous waste.
-
Organic Solutions: Collect organic solutions in a designated container for flammable or halogenated waste, as appropriate for the solvent used. Do not mix incompatible waste streams.
-
-
Contaminated Labware and Materials:
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) should be placed in the designated solid hazardous waste container.
-
Reusable Labware:
-
Initial Rinse: For labware that contained concentrated solutions, the first rinse with a suitable solvent should be collected as hazardous waste[5].
-
Decontamination: After the initial rinse, wash the labware thoroughly with soap and water, followed by a final rinse with distilled water.
-
-
3. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste[6][7].
-
Provide an accurate description of the waste, including its chemical composition and quantity.
-
Follow all instructions provided by the EHS department or the licensed disposal contractor regarding packaging and transportation.
Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure it is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the spill. Avoid generating dust if the spill involves solid material.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces and place it in your designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
